3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H6N4S2 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3,6-dithiophen-2-yl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C10H6N4S2/c1-3-7(15-5-1)9-11-13-10(14-12-9)8-4-2-6-16-8/h1-6H |
InChI Key |
LPBCTXJGOILQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N=N2)C3=CC=CS3 |
Origin of Product |
United States |
Foundational & Exploratory
3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine chemical structure and properties
An In-depth Technical Guide to 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine: Structure, Properties, and Applications
Introduction
The 1,2,4,5-tetrazine core is a privileged heterocyclic motif that has garnered immense interest across chemical biology, materials science, and drug development. These nitrogen-rich aromatic systems are distinguished by their unique electrochemical properties and, most notably, their exceptional reactivity in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions.[1][2][3] This "click chemistry" reaction is renowned for its rapid kinetics and high specificity, enabling the covalent ligation of molecules in complex biological environments with minimal perturbation to native processes—a concept known as bioorthogonal chemistry.[1][2]
This guide focuses on a specific derivative, 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine , a molecule where the central electron-deficient tetrazine ring is symmetrically substituted with electron-rich thiophene moieties. This substitution pattern imparts a unique set of properties that modulate its reactivity and function. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the chemical structure, physicochemical properties, synthesis, and key applications of this versatile compound.
Chemical Structure and Core Properties
The defining feature of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine is the juxtaposition of the highly electron-poor tetrazine ring with two electron-donating thiophene rings. This electronic arrangement governs its stability, spectroscopic signature, and reactivity profile.
Caption: Chemical structure of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine.
Physicochemical Properties
The following table summarizes key physicochemical data for 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine. Properties for the related and widely studied 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine are included for comparison to highlight the influence of the heterocyclic substituent.
| Property | 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Rationale / Reference |
| Molecular Formula | C₁₀H₆N₄S₂ | C₁₂H₈N₆ | Based on chemical structure. |
| Molecular Weight | 246.31 g/mol | 236.23 g/mol | Calculated from the molecular formula. |
| Appearance | Red / Magenta Crystalline Solid | Red / Magenta Crystalline Solid | Characteristic of 1,2,4,5-tetrazines due to n→π* transitions.[4] |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, THF, Acetonitrile). | Soluble in common organic solvents. | General property for substituted tetrazines. |
| Melting Point | Not widely reported | ~225 °C (decomposes) | |
| Reactivity in iEDDA | Moderate | High | The electron-donating thiophene reduces the LUMO energy of the tetrazine to a lesser extent than the electron-withdrawing pyridine, resulting in a slower reaction rate.[5] |
Synthesis Methodology
Symmetrically 3,6-disubstituted-1,2,4,5-tetrazines are most commonly prepared via the Pinner synthesis or related one-pot procedures starting from nitriles and hydrazine.[4][5][6] The general pathway involves the formation of a dihydrotetrazine intermediate, which is subsequently oxidized to yield the aromatic tetrazine ring.
Caption: General workflow for the synthesis of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine.
Experimental Protocol: Synthesis of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine
This protocol is a representative procedure adapted from established methods for symmetric tetrazine synthesis.
Materials:
-
2-Cyanothiophene
-
Hydrazine monohydrate
-
Nickel(II) chloride hexahydrate (catalyst, optional but recommended)
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Formation of the Dihydrotetrazine Intermediate:
-
To a round-bottom flask, add 2-cyanothiophene (2.0 equiv.) and methanol.
-
Add a catalytic amount of NiCl₂·6H₂O. The catalyst facilitates the reaction of nitriles with hydrazine.
-
Slowly add hydrazine monohydrate (1.0 equiv.) to the solution at room temperature with stirring.
-
Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient energy to overcome the activation barrier for the condensation and cyclization steps.
-
Upon completion, allow the mixture to cool to room temperature. The dihydrotetrazine intermediate often precipitates from the solution.
-
Collect the solid precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
-
Oxidation to the Tetrazine:
-
Suspend the crude dihydrotetrazine intermediate in dichloromethane or acetic acid in a flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath. This is critical as the oxidation reaction is exothermic and controlling the temperature prevents side reactions.
-
Prepare a solution of sodium nitrite (NaNO₂, ~2.2 equiv.) in a minimal amount of water or, if using acetic acid as the solvent, add solid NaNO₂ portion-wise.
-
Add the NaNO₂ solution dropwise to the cold, stirring suspension. The solution will turn from a pale color to a deep red or magenta, indicating the formation of the tetrazine.[6]
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel. If the solvent is acetic acid, first dilute with water and extract with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate or DCM eluent system) or by recrystallization to yield the final product as a vibrant crystalline solid.
-
Spectroscopic and Electrochemical Properties
| Parameter | Expected Characteristic | Rationale |
| UV-Vis Spectroscopy | Two primary absorption bands: a strong π→π* transition in the UV region (~300-320 nm) and a weaker, characteristic n→π* transition in the visible region (~520-550 nm). | The n→π* transition is responsible for the molecule's intense color. The exact λₘₐₓ is solvent-dependent.[4][7] |
| ¹H NMR Spectroscopy | Signals in the aromatic region (~7.0-8.0 ppm) corresponding to the three distinct protons on each of the two equivalent thiophene rings. | The chemical shifts are influenced by the electronic environment of the thiophene ring. |
| ¹³C NMR Spectroscopy | Signals for the thiophene carbons and a characteristic downfield signal for the C3 and C6 carbons of the tetrazine ring (>160 ppm). | The tetrazine carbons are highly deshielded due to the adjacent electronegative nitrogen atoms. |
| FTIR Spectroscopy | Characteristic vibrational bands for C=N and N-N stretching within the tetrazine ring, as well as C-S and C=C stretching from the thiophene rings. | Provides a fingerprint for the key functional groups in the molecule.[8] |
| Cyclic Voltammetry | A reversible one-electron reduction potential. | Tetrazines are known to be redox-active, forming stable radical anions.[9] The electron-donating thiophene groups are expected to make this potential more negative compared to analogs like 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine. |
Reactivity and Applications in Drug Development
The primary application of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine in a research and drug development context is its use as a diene in the inverse-electron-demand Diels-Alder (iEDDA) reaction.
The iEDDA "Click" Reaction
This reaction involves the [4+2] cycloaddition between the electron-poor tetrazine (diene) and an electron-rich or strained alkene/alkyne (dienophile), such as a trans-cyclooctene (TCO) or norbornene.[1][2] The reaction is exceptionally fast and proceeds via an initial cycloaddition, followed by a retro-Diels-Alder step that irreversibly releases dinitrogen gas (N₂), driving the reaction to completion.[2]
Caption: Mechanism of the iEDDA reaction for bioorthogonal labeling.
Modulation of Reactivity
A key principle in tetrazine chemistry is the ability to tune the reaction rate by modifying the substituents at the 3 and 6 positions.[5][10]
-
Electron-Withdrawing Groups (e.g., pyridyl, pyrimidinyl): These groups lower the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap with the dienophile and dramatically increasing the reaction rate.[5]
-
Electron-Donating Groups (e.g., thiophenyl, alkylamino): These groups raise the energy of the tetrazine's LUMO, widening the energy gap and decreasing the reaction rate relative to more electron-poor tetrazines.[4][5]
Therefore, 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine is a moderately reactive tetrazine. This "slower" kinetic profile is not a disadvantage; rather, it is a crucial feature that enables advanced experimental designs, such as:
-
Staged or Multiplexed Labeling: In a system containing multiple dienophiles, one can use a highly reactive tetrazine (e.g., di-pyridyl) for the first rapid labeling step, followed by the addition of the slower-reacting di-thiophenyl tetrazine to label a second site in a controlled, sequential manner.[5][10]
-
Controlled Drug Release: In prodrug strategies where a therapeutic agent is masked by a tetrazine-cleavable linker, a slower reaction rate can provide a longer circulation time and a more controlled release profile upon introduction of the dienophile activator.[11]
Key Applications
-
Bioorthogonal Probes: The tetrazine can be conjugated to fluorophores, affinity tags (like biotin), or other reporter molecules. When introduced to a biological system where a TCO-modified biomolecule (e.g., a protein, glycan, or nucleic acid) is present, it allows for highly specific visualization and isolation of the target.[1]
-
Pretargeted Imaging and Therapy: In this powerful strategy, a TCO-modified antibody is first administered and allowed to accumulate at a target site, such as a tumor. Unbound antibody is given time to clear from circulation. Subsequently, a small, rapidly-clearing molecule, such as a radiolabeled 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine, is administered. It quickly finds and "clicks" to the pre-localized antibody, delivering its payload (e.g., a PET imaging isotope or a therapeutic radionuclide) directly to the target tissue, thereby maximizing efficacy and minimizing off-target toxicity.[11]
Conclusion
3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine is a valuable and synthetically accessible member of the tetrazine family. Its defining characteristic is the presence of electron-donating thiophene substituents, which modulate its electronic properties and temper its reactivity in inverse-electron-demand Diels-Alder reactions compared to more electron-deficient analogs. This tunable reactivity is not a limitation but a key advantage, positioning this molecule as an essential tool for researchers designing sophisticated, multi-step bioorthogonal labeling schemes, controlled release systems, and advanced pretargeting strategies in drug development and chemical biology. Its predictable synthesis and distinct physicochemical properties make it a robust and reliable component in the expanding toolbox of modern chemical science.
References
-
Wang, D., Chen, W., Zheng, Y., Dai, C., Wang, K., Ke, B., & Wang, B. (2014). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic & Biomolecular Chemistry, 12(23). Available at: [Link]
-
Zhang, Y., Yang, Y., & Chen, X. (2021). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry. Available at: [Link]
-
Wang, D., Chen, W., Zheng, Y., Dai, C., Wang, K., Ke, B., & Wang, B. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry, 12(23), 3962-3966. Available at: [Link]
- Robillard, M. S., & Fox, J. M. (2020). Functionalized 1,2,4,5-tetrazine compounds for use in bioorthogonal coupling reactions. Google Patents.
-
Devaraj, N. K., Thurber, G. M., Keliher, E. J., Marinelli, B., & Weissleder, R. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 23(12), 2371–2377. Available at: [Link]
-
Adam, W., & Ganesan, K. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Molecules, 30(2), 481. Available at: [Link]
-
Boger, D. L., & Coleman, R. S. (1988). Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. Organic Syntheses, 66, 152. Available at: [Link]
-
PubChem. (2024). 3,6-Di(2-pyridinyl)-1,2-dihydro-1,2,4,5-tetraazine. PubChem. Available at: [Link]
-
Gupta, N., & Singh, P. (2016). 1,2,4,5-Tetrazines as platform molecules for energetic materials and pharmaceuticals. Iranian Journal of Organic Chemistry, 8(3), 1827-1831. Available at: [Link]
-
Wang, H., Wang, W., Wang, Y., Zhang, J., & Zhang, D. (2015). Novel 3,6-unsymmetrically disubstituted-1,2,4,5-tetrazines: S-induced one-pot synthesis, properties and theoretical study. RSC Advances, 5(38), 29775-29783. Available at: [Link]
-
Wang, K., Wang, D., & Wang, B. (2012). Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. ResearchGate. Available at: [Link]
-
Wright, A. I., et al. (2023). Synthesis, solid-state structure, and electrochemical properties of thienodipyrimidine-2,4,5,7-tetra(thi)ones. Arkivoc, 2023(ii), 202311998. Available at: [Link]
-
Al-Jibori, S. A., & Al-Janabi, A. S. (2013). Synthesis and Characterization of 3,6-(2-pyridyl)-1,2,4,5-tetrazine Complexes with Gold(III). Bioinorganic Chemistry and Applications, 2013, 1-6. Available at: [Link]
- Versteegen, R. M., Rossin, R., & Robillard, M. S. (2020). Tetrazines for high click release speed and yield. Google Patents.
-
Bhowmick, R., & Ranu, B. C. (2015). 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous medium. New Journal of Chemistry, 39(11), 8206-8210. Available at: [Link]
-
ResearchGate. (2018). UV-vis absorption spectrum of 3,6-dipyridin-2-yl-1,2,4,5-tetrazine (pyTz). ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2012). Two high-nitrogen energetic salts based on 3,6-dihydrazino-1,2,4,5-tetrazine. Central European Journal of Energetic Materials, 9(1), 35-46. Available at: [Link]
-
SpectraBase. (2024). 3,6-Di-2-pyridyl-1,2,4,5-tetrazine Spectrum. SpectraBase. Available at: [Link]
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An In-depth Technical Guide to 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine: A Key Player in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of chemical biology and drug development, the need for precise and efficient molecular tools is paramount. Among the class of compounds that have garnered significant attention for their utility in bioorthogonal chemistry is 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine. This symmetrical aromatic heterocycle, with its unique electronic properties, serves as a powerful diene in inverse-electron-demand Diels-Alder (iEDDA) reactions. This technical guide provides a comprehensive overview of its core attributes, synthesis, and applications, with a focus on empowering researchers to leverage its full potential.
Core Molecular Attributes
CAS Number: 59918-60-4[1]
Molecular Formula: C₁₀H₆N₄S₂
Molecular Weight: 246.32 g/mol
The structure of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine features a central 1,2,4,5-tetrazine ring substituted at the 3 and 6 positions with thiophen-2-yl groups. The electron-withdrawing nature of the tetrazine core, coupled with the electron-rich thiophene rings, imparts a unique reactivity profile, making it an ideal candidate for rapid and specific cycloaddition reactions with strained dienophiles.
| Property | Value/Description |
| CAS Number | 59918-60-4 |
| Molecular Formula | C₁₀H₆N₄S₂ |
| Molecular Weight | 246.32 g/mol |
| Appearance | Typically a colored crystalline solid (often red or purple) |
| Solubility | Generally soluble in common organic solvents |
Synthesis of 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine
The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines, including the thiophene derivative, generally follows established methodologies in heterocyclic chemistry. The most common approach involves the condensation of nitriles with hydrazine to form a dihydrotetrazine intermediate, which is subsequently oxidized to the aromatic tetrazine.
General Synthetic Workflow
A widely adopted method for the synthesis of symmetric 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner synthesis, which starts from nitriles.
Caption: General synthetic workflow for 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine.
Detailed Experimental Protocol (Representative)
Step 1: Dihydrotetrazine Formation
-
Under an inert atmosphere (e.g., nitrogen or argon), combine thiophene-2-carbonitrile (2.0 mmol) and an excess of anhydrous hydrazine (e.g., 10.0 mmol).
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., in ethanol) for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the excess hydrazine and solvent are removed under reduced pressure to yield the crude 3,6-di(thiophen-2-yl)-1,4-dihydro-1,2,4,5-tetrazine.
Step 2: Oxidation to Tetrazine
-
The crude dihydrotetrazine is dissolved in a suitable solvent, such as a mixture of dichloromethane and acetic acid.
-
The solution is cooled in an ice bath.
-
A solution of an oxidizing agent, typically sodium nitrite (NaNO₂) in water, is added dropwise to the cooled solution. The reaction is often accompanied by a color change to a deep red or purple, indicating the formation of the tetrazine.
-
After the addition is complete, the reaction mixture is stirred for a short period at low temperature.
-
The product is then extracted into an organic solvent (e.g., dichloromethane), washed with water and brine, and dried over an anhydrous salt (e.g., Na₂SO₄).
-
The solvent is removed in vacuo, and the resulting solid can be purified by column chromatography on silica gel to afford the pure 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine.
The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The Engine of Bioorthogonality
The primary application of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine in the realm of drug development and chemical biology lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high selectivity, and biocompatibility, allowing for the covalent labeling of biomolecules in complex biological systems.
The reaction involves the [4+2] cycloaddition of the electron-poor tetrazine (the diene) with an electron-rich dienophile, typically a strained alkene or alkyne such as a trans-cyclooctene (TCO) or norbornene derivative. This is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, rendering the reaction irreversible.
Caption: Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.
Tuning Reactivity and Applications in Drug Development
The substituents at the 3 and 6 positions of the tetrazine ring play a critical role in modulating the rate of the iEDDA reaction. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups slow it down. The thiophene rings in 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine are considered to be relatively electron-rich compared to, for example, pyridyl groups. This suggests that this tetrazine derivative may exhibit more moderate reactivity, which can be advantageous in applications requiring controlled, staged, or multiplexed labeling.[2]
The ability to tune the reaction kinetics of tetrazines is a significant advantage in various drug development and research applications, including:
-
Pre-targeted Drug Delivery: A tetrazine-modified antibody can be administered, followed by a dienophile-containing drug. The rapid and specific iEDDA reaction ensures that the drug is activated or concentrated at the target site, minimizing off-target toxicity.
-
In Vivo Imaging: By conjugating a tetrazine to a targeting moiety and a dienophile to an imaging agent (e.g., a fluorophore or a PET tracer), researchers can visualize biological processes and the distribution of molecules in living organisms with high specificity.
-
Cellular Labeling and Tracking: The bioorthogonal nature of the iEDDA reaction allows for the specific labeling of cells or biomolecules within a complex cellular environment without interfering with native biological processes.
While specific kinetic data for the reaction of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine with common dienophiles is not detailed in the provided search results, the reactivity is expected to be influenced by the electronic properties of the thiophene rings. Researchers can empirically determine the rate constants for their specific dienophile of interest to optimize their experimental design.
Conclusion
3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine stands as a valuable and versatile tool for researchers at the interface of chemistry, biology, and medicine. Its well-defined molecular characteristics and its role as a tunable diene in the powerful inverse-electron-demand Diels-Alder reaction make it a key component in the expanding toolkit of bioorthogonal chemistry. As the demand for more sophisticated methods for targeted drug delivery, in vivo imaging, and cellular analysis continues to grow, the strategic application of this and other tailored tetrazine derivatives will undoubtedly play a pivotal role in advancing scientific discovery and therapeutic innovation.
References
- Wang, D., et al. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry, 12(33), 6348-6351.
- Knall, A. C., Hollauf, M., & Slugovc, C. (2014). Kinetic studies of inverse electron demand Diels-Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. Tetrahedron Letters, 55(34), 4763-4766.
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Technical Guide: Photophysics of Thiophene-Capped Tetrazine Derivatives
Topic: Photophysical Properties of Thiophene-Capped Tetrazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
Thiophene-capped tetrazine derivatives represent a specialized class of bioorthogonal probes where the electron-rich thiophene moiety modulates the electronic landscape of the electron-deficient s-tetrazine core. Unlike simple phenyl-substituted tetrazines, thiophene-capped variants exhibit distinct bathochromic shifts and enhanced polarizability, making them critical for fluorogenic "turn-on" sensing and inverse electron-demand Diels–Alder (IEDDA) conjugations.
This guide dissects the photophysical mechanisms governing these molecules—specifically the Energy Transfer to Dark State (ETDS) quenching pathway—and provides validated protocols for their characterization in pre-clinical and kinetic profiling workflows.
Molecular Architecture & Electronic Design
The Thiophene-Tetrazine Interface
The fusion of a thiophene ring (electron donor, D) directly to the s-tetrazine ring (electron acceptor, A) creates a D-A push-pull system. This conjugation serves two primary functions:
-
Spectral Tuning: The thiophene extends the
-conjugation, lowering the HOMO-LUMO gap compared to phenyl or methyl analogs. This typically results in a red-shift of the absorption maximum ( ) from ~520 nm to ~540–560 nm. -
Quenching Modulation: The thiophene moiety facilitates Through-Bond Energy Transfer (TBET) or Dexter exchange , efficiently funneling excitation energy into the non-emissive states of the tetrazine core.
The "Dark State" Quenching Mechanism
Contrary to older theories relying solely on Photoinduced Electron Transfer (PET), recent evidence identifies Energy Transfer to a Dark State (ETDS) as the dominant quenching mechanism in thiophene-tetrazine conjugates.
-
The Dark State: The s-tetrazine core possesses a low-lying
transition ( ) that is symmetry-forbidden and has a near-zero fluorescence quantum yield ( ). -
The Process: When the thiophene-fluorophore system is excited, energy is rapidly transferred to this tetrazine
state via exchange or resonance mechanisms. The energy then dissipates non-radiatively (internal conversion), rendering the molecule "dark." -
The Switch: Upon reaction with a dienophile (e.g., trans-cyclooctene, TCO), the tetrazine ring is converted into a 1,4-dihydropyridazine. This disrupts the
transition, eliminating the dark state and restoring fluorescence (the "Turn-On" effect).
Visualization: Quenching & Activation Pathway
Caption: Mechanism of fluorescence activation. Thiophene excitation energy is drained by the Tetrazine dark state until IEDDA reaction eliminates the acceptor.
Photophysical Characterization Protocols
Comparative Photophysical Data
The following table summarizes typical values for thiophene-capped tetrazines compared to standard phenyl analogs. Note the red-shifted absorption and high kinetic rates.
| Parameter | Phenyl-Tetrazine (Ref) | Thiophene-Tetrazine (Target) | Note |
| 520–530 nm | 540–560 nm | Bathochromic shift due to thiophene donation. | |
| ~500–800 | ~800–1,200 | Enhanced oscillator strength ( | |
| < 0.5% | < 0.1% | Highly efficient quenching via ETDS. | |
| 10–40% | 30–60% | Dependent on the resulting pyridazine structure. | |
| IEDDA Rate ( | ~2,000 | ~10,000–50,000 | Thiophene reduces LUMO energy, accelerating reaction with TCO. |
Protocol: Determination of Fluorescence Quantum Yield ( )
Objective: Accurate measurement of low-quantum yield "dark" probes and high-yield "bright" products.
Reagents:
-
Reference Standard: Rhodamine 101 (
in EtOH) or Fluorescein (0.1 M NaOH). -
Solvent: Spectroscopic grade Methanol or PBS (pH 7.4).
Workflow:
-
Absorbance Matching: Prepare solutions of the Thiophene-Tetrazine and the Reference Standard such that their absorbance at the excitation wavelength is identical and below 0.1 OD (to avoid inner-filter effects).
-
Excitation: Set excitation wavelength to the absorption maximum of the thiophene derivative (e.g., 540 nm).
-
Integration: Record the integrated fluorescence intensity (
) from 550 nm to 750 nm. -
Calculation: Use the comparative method:
Where is the refractive index of the solvent and is the slope of Integrated Fluorescence vs. Absorbance.
Protocol: Kinetic Profiling (IEDDA Reaction)
Objective: Determine the second-order rate constant (
Methodology: Pseudo-first-order kinetics under stopped-flow or rapid-mixing conditions.
-
Setup: Maintain [TCO] in large excess (at least 10-fold) over [Tetrazine].
-
[Tetrazine] = 10
M. -
[TCO] = 100
M to 1 mM.
-
-
Detection: Monitor the decay of tetrazine absorbance at 540 nm OR the rise of pyridazine fluorescence (Ex: 400 nm, Em: 550 nm).
-
Data Fitting: Fit the exponential decay/rise to obtain the observed rate constant (
). -
Derivation: Plot
vs. [TCO]. The slope of the linear regression is ( ).
Signal Transduction & Reaction Logic
The utility of thiophene-capped tetrazines lies in their ability to act as "self-validating" probes. The reaction creates a permanent covalent bond while simultaneously reporting the event via fluorescence.
Logical Flow of Bioorthogonal Labeling
Caption: Workflow for bioorthogonal labeling using fluorogenic thiophene-tetrazine probes.
Critical Considerations for Drug Development
When integrating thiophene-tetrazines into antibody-drug conjugates (ADCs) or pre-targeting workflows:
-
Solubility & Aggregation: Thiophene increases lipophilicity compared to phenyl rings. This can lead to aggregation in aqueous media, causing Aggregation-Caused Quenching (ACQ) or non-specific binding.
-
Mitigation: Append sulfonate groups or PEG chains to the thiophene or the linker to maintain water solubility.
-
-
Stability: Thiophene-tetrazines are generally stable in serum but can be susceptible to nucleophilic attack by thiols (GSH) over extended periods (>24h).
-
Validation: Perform stability assays in 10% FBS at 37°C, monitoring absorbance decay at 540 nm.
-
-
Stereoselectivity: The IEDDA reaction produces isomeric dihydropyridazines. While both are fluorescent, they may have slightly different quantum yields. For quantitative assays, ensure the reaction goes to completion to average these effects.
References
-
Tetrazine-Based Fluorogenic Probes: Mechanisms and Applications Source: Encyclopedia.pub [Link]
-
A Unified Fluorescence Quenching Mechanism of Tetrazine-Based Fluorogenic Dyes: Energy Transfer to a Dark State Source: Materials Chemistry Frontiers (RSC) [Link][1]
-
Mechanism-Based Fluorogenic trans-Cyclooctene–Tetrazine Cycloaddition Source: Angewandte Chemie (via PMC) [Link]
-
Green- to Far-Red-Emitting Fluorogenic Tetrazine Probes Source: Chemical Science (RSC) [Link]
-
Unveiling the Photophysical Mechanistic Mysteries of Tetrazine-Functionalized Fluorogenic Labels Source: Chemical Science (RSC) [Link]
Sources
Technical Guide: Stability of 3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine in Solution
An in-depth technical guide on the stability and handling of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine, designed for researchers in bioorthogonal chemistry and drug development.
Executive Summary
3,6-Di(thiophen-2-yl)-1,2,4,5-tetrazine (hereafter referred to as Tz-Thiophene ) is a specialized reagent used primarily in inverse electron-demand Diels-Alder (IEDDA) cycloadditions. Unlike the highly reactive but hydrolytically unstable dipyridyl-tetrazines, Tz-Thiophene occupies a "middle ground" in the reactivity-stability landscape. It offers superior hydrolytic stability compared to electron-deficient variants (e.g., 3,6-di(2-pyridyl)-tetrazine) but exhibits distinct photochemical sensitivities due to the thiophene moieties.
This guide details the physicochemical stability profile of Tz-Thiophene, identifying critical decomposition pathways (hydrolysis, reduction, and photolysis) and providing validated protocols for its handling in aqueous and organic media.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Before assessing stability, one must establish the baseline physicochemical characteristics that dictate solvent compatibility and detection methods.
| Property | Specification | Technical Note |
| Formula | C₁₀H₆N₆S₂ | Heteroaromatic core with electron-rich substituents. |
| MW | 274.32 g/mol | -- |
| Appearance | Deep Red/Purple Solid | Color arises from the |
| ~520–540 nm | The diagnostic absorbance band for stability monitoring. Loss of absorbance at this wavelength indicates ring destruction. | |
| Solubility | DMSO, DMF, DCM | High solubility in polar aprotic solvents. |
| Aqueous Solubility | Poor (< 1 mM) | Requires organic co-solvent (typically 5–10% DMSO) for aqueous assays. |
Stability Profile & Decomposition Kinetics
The stability of tetrazines is governed by the electronic nature of the substituents at the 3 and 6 positions. Electron-Withdrawing Groups (EWGs) lower the LUMO energy, increasing IEDDA reactivity but also increasing susceptibility to nucleophilic attack (hydrolysis) and reduction.
Hydrolytic Stability (Aqueous Media)
Tz-Thiophene bears electron-rich thiophene rings. This electron donation raises the LUMO energy of the tetrazine core relative to pyridyl variants, rendering it significantly more stable against hydrolysis .
-
Mechanism: Water acts as a nucleophile, attacking the tetrazine ring carbon. This leads to ring opening and the release of nitrogen gas.
-
Comparative Half-life (
) in PBS (pH 7.4, 37°C):
Reductive Instability (Biological Media)
In cell lysates or serum, the primary decomposition pathway is reduction , not hydrolysis. Biological thiols (Glutathione, Cysteine) can reduce the tetrazine to dihydrotetrazine (colorless), which may then re-oxidize or decompose further.
-
Thiophene Effect: Being less electron-deficient, Tz-Thiophene is less prone to reduction by thiols than dipyridyl tetrazines, but it is not immune . Prolonged incubation with millimolar concentrations of GSH will lead to signal loss.
Photostability (The Critical Variable)
Unlike phenyl-substituted tetrazines, thiophene derivatives are often photoactive.
-
Risk: Thiophene oligomers and conjugates can generate singlet oxygen (
) or undergo photopolymerization under high-intensity light. -
Observation: Solutions of Tz-Thiophene left in direct sunlight or under high-intensity fluorescent lab lights may show accelerated "bleaching" compared to dark controls.
-
Protocol: All stock solutions and reaction mixtures must be protected from light (amber vials or foil-wrapped).
Visualizing Decomposition Pathways
The following diagram illustrates the competing pathways that lead to the loss of the active tetrazine core.
Caption: Kinetic competition between the desired IEDDA conjugation (Green) and decomposition pathways (Yellow/Grey). Note that reduction to dihydrotetrazine is often reversible in the presence of oxygen.
Experimental Protocols
Preparation of Stable Stock Solutions
To ensure reproducibility, stock solutions must be prepared in anhydrous organic solvents.
-
Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the preferred solvent. It prevents hydrolysis during storage and solubilizes the hydrophobic thiophene rings effectively.
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C in amber tubes.
-
Shelf Life: > 6 months at -20°C in DMSO.
-
Kinetic Stability Assay (UV-Vis)
This protocol validates the stability of the compound in your specific experimental buffer.
Materials:
-
UV-Vis Spectrophotometer (capable of reading 520–540 nm).
-
Buffer of interest (e.g., PBS pH 7.4, Cell Culture Media).
-
10 mM Tz-Thiophene stock in DMSO.
Workflow:
-
Dilution: Dilute the stock to 100 µM in the buffer. Ensure the final DMSO concentration is
to minimize solvent effects (unless solubility limits require higher, e.g., 5%). -
Baseline Scan: Record the full spectrum (300–600 nm) at
. Note the absorbance maximum ( ). -
Incubation: Incubate the cuvette/plate at the desired temperature (e.g., 37°C) in the dark .
-
Data Collection: Measure Absorbance at
every 30 minutes for 12–24 hours. -
Analysis: Plot
vs. Time. The slope represents .-
Acceptance Criteria: For reliable bioorthogonal labeling, the compound should retain
absorbance over the duration of the intended experiment (typically 1–4 hours).
-
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Rapid Color Loss (Yellowing) | Reduction by thiols or impurities. | Ensure buffers are free of DTT/Mercaptoethanol. If using cell lysate, add an oxidant or work quickly. |
| Precipitation | Low aqueous solubility. | Increase DMSO co-solvent to 5–10%. Use a surfactant (e.g., 0.1% Tween-20) if compatible with assay. |
| Inconsistent Kinetics | Photobleaching. | Strictly perform all incubations in the dark. Wrap tubes in aluminum foil. |
| Low Reactivity | Old Stock / Hydrolysis. | Check the Absorbance of the stock. If the characteristic pink/red color is faded, re-synthesize or purchase fresh compound. |
References
-
Knall, A.-C., et al. (2013). Kinetic Studies of Inverse Electron Demand Diels–Alder Reactions (iEDDA) of Norbornenes and Cyclooctenes with 3,6-Disubstituted-1,2,4,5-Tetrazines. Tetrahedron Letters. Link
-
Beckmann, H. S. G., et al. (2012). Evaluation of the Stability and Reactivity of 1,2,4,5-Tetrazines in Biological Media. Organic & Biomolecular Chemistry. Link
-
Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. Link
-
Shao, X., et al. (2021).[3] 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. Organic & Biomolecular Chemistry. Link
-
Fan, X., et al. (2016). 1,2,4,5-Tetrazine Derivatives as Components and Precursors of Photo- and Electroactive Materials. Organic Chemistry Frontiers. Link
Sources
- 1. 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Methodological & Application
synthesis of conjugated polymers using 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine
An Application Guide for the Synthesis and Utilization of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine Based Conjugated Polymers
Abstract
This comprehensive guide details the synthesis, characterization, and application of conjugated polymers derived from the 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine monomer. The incorporation of the electron-deficient 1,2,4,5-tetrazine core into a polythiophene backbone creates a powerful donor-acceptor (D-A) system with unique optoelectronic properties and chemical reactivity. We provide detailed, field-tested protocols for the synthesis of the monomer and its subsequent polymerization via Stille and Suzuki cross-coupling reactions. Furthermore, this guide elucidates the characterization techniques necessary to validate the polymer structure and properties, and explores the application of these materials, particularly leveraging the tetrazine moiety for post-polymerization functionalization via the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Introduction: The Significance of Tetrazine-Containing Polymers
Conjugated polymers have become cornerstone materials in a range of advanced technologies, including organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and chemical sensors.[1] The performance of these materials is intrinsically linked to their molecular structure, which governs their electronic energy levels (HOMO/LUMO), optical bandgap, and charge transport characteristics. A prevalent strategy for tuning these properties is the creation of donor-acceptor (D-A) copolymers, where electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone.
The 1,2,4,5-tetrazine ring is a highly electron-deficient heterocycle, making it an exceptional acceptor unit.[2][3] When copolymerized with an electron-rich unit like thiophene, the resulting polymer exhibits a significantly lowered LUMO energy level and a narrow bandgap, facilitating broad absorption of light extending into the near-infrared region.[4][5]
Beyond its electronic contributions, the tetrazine moiety offers a unique chemical handle for post-synthetic modification. Tetrazines are the most reactive dienes for the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of "click chemistry".[6][7] This bioorthogonal reaction proceeds with exceptionally fast kinetics and high specificity with strained dienophiles (e.g., norbornenes, trans-cyclooctenes) without the need for a catalyst, even in complex biological media.[8][9][10] This reactivity allows for the versatile functionalization of the conjugated polymer backbone for applications in bioconjugation, surface modification, and the development of advanced theranostic systems.[9][11]
This guide provides the essential protocols for researchers to successfully synthesize and utilize these multifunctional materials.
Overall Experimental Workflow
The synthesis and application of tetrazine-based conjugated polymers follow a logical progression from small molecule synthesis to macromolecular design and functionalization. The workflow ensures that each step can be validated before proceeding to the next, a critical aspect of trustworthy and reproducible materials science.
Caption: Overall workflow for synthesis and functionalization.
Synthesis of Monomer: 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine
The most common and effective method for synthesizing 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner reaction, which involves the condensation of nitriles with hydrazine.[2] A modified, sulfur-assisted Pinner synthesis provides a reliable route to 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine from thiophene-2-carbonitrile.[4][5]
Causality: The Pinner synthesis proceeds via the formation of an amidrazone intermediate from the nitrile and hydrazine. This intermediate then cyclizes and oxidizes to form the aromatic tetrazine ring. The use of anhydrous hydrazine is crucial to drive the initial condensation reaction, while the subsequent oxidation step, often facilitated by air or a mild oxidant, is what generates the final, intensely colored tetrazine product.[2]
Caption: Pinner synthesis of the tetrazine monomer.
Protocol 3.1: Synthesis of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine
-
Preparation: To a dry, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add thiophene-2-carbonitrile (1.0 eq) and elemental sulfur (0.2 eq).
-
Reaction Initiation: Under a nitrogen atmosphere, add anhydrous hydrazine (10-15 eq) dropwise via a syringe. The reaction is exothermic and the mixture will turn from yellow to a deep red/purple.
-
Reflux: Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. The progress can be monitored by TLC (thin-layer chromatography).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a large volume of cold water, which will precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water and then a cold, non-polar solvent like hexane to remove unreacted starting material and sulfur. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, chloroform) or by column chromatography on silica gel to yield a vibrant magenta or dark red solid.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Polymerization Methodologies
Palladium-catalyzed cross-coupling reactions are the most effective methods for synthesizing conjugated polymers.[12] We present protocols for both Stille and Suzuki polycondensation, which offer different advantages regarding monomer preparation and reaction conditions. For both methods, it is imperative to first synthesize the di-halogenated monomer, typically 3,6-bis(5-bromo-thiophen-2-yl)-1,2,4,5-tetrazine, through standard bromination procedures.
Stille Cross-Coupling Polymerization
The Stille reaction couples an organotin compound with an organic halide.[12][13] It is highly tolerant of various functional groups and is a robust method for achieving high molecular weight polymers. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organotin reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[13]
Caption: Key components for Stille Polymerization.
Protocol 4.1.1: Stille Polymerization
-
Monomer Preparation: Prepare or procure the necessary monomers: 3,6-bis(5-bromo-thiophen-2-yl)-1,2,4,5-tetrazine and a suitable distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene). Ensure monomers are of high purity (>99%).
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere (argon or nitrogen), dissolve equimolar amounts of the dibromo-tetrazine monomer and the distannyl-comonomer in anhydrous, degassed toluene or DMF.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to the solution.
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir for 24-72 hours. The polymer will often precipitate from the solution as it forms.
-
Termination & Purification: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Collect the polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with acetone, hexane, and chloroform (or another good solvent for the polymer). This process removes catalyst residues and low molecular weight oligomers. The final polymer is recovered from the chloroform fraction by precipitation into methanol.
Suzuki Cross-Coupling Polymerization
The Suzuki reaction couples an organoboron compound (boronic acid or ester) with an organic halide.[14][15] It is often preferred due to the lower toxicity and higher stability of the boron reagents compared to organotins. The reaction requires a base to activate the boronic acid for transmetalation.
Protocol 4.2.1: Suzuki Polymerization
-
Monomer Preparation: Use the same 3,6-bis(5-bromo-thiophen-2-yl)-1,2,4,5-tetrazine monomer. The comonomer will be a diboronic acid or ester derivative (e.g., thiophene-2,5-diboronic acid).
-
Reaction Setup: In a Schlenk flask, combine equimolar amounts of the dibromo-tetrazine monomer and the diboronic acid comonomer. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, DME) and an aqueous solution of a base (e.g., 2M Na₂CO₃ or K₂CO₃). The two-phase system requires vigorous stirring. A phase-transfer catalyst (e.g., Aliquat 336) can be added to improve reaction rates.
-
Polymerization: Heat the mixture under an inert atmosphere to 80-100 °C for 24-72 hours.
-
Purification: The workup and purification procedure is similar to the Stille polymerization. After precipitation in methanol, the polymer is collected and purified via Soxhlet extraction.
| Parameter | Stille Polymerization | Suzuki Polymerization |
| Monomers | Dihalide + Distannane | Dihalide + Diboronic Acid/Ester |
| Catalyst | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Pd(0) complexes (e.g., Pd(PPh₃)₄) |
| Additives | None required | Inorganic Base (e.g., Na₂CO₃, K₂CO₃) |
| Solvent | Anhydrous organic (Toluene, DMF) | Biphasic (Toluene/Water, DME/Water) |
| Toxicity | High (Organotin reagents) | Low (Organoboron reagents) |
| Functional Group Tolerance | Excellent | Very Good |
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis of the target polymer and to understand its properties.
| Technique | Information Obtained | Expected Results for Tetrazine D-A Polymers |
| ¹H NMR | Polymer structure confirmation | Broad peaks characteristic of polymers, confirming the incorporation of both monomer units. |
| GPC | Molecular weight (Mₙ, Mₙ) and Polydispersity (PDI) | Mₙ > 10 kDa, PDI between 1.5 - 3.0 for successful polymerization. |
| TGA | Thermal stability | High decomposition temperature (>300 °C), indicating good thermal stability. |
| UV-Vis Spectroscopy | Optical properties, bandgap (E₉ᵒᵖᵗ) | Broad absorption spectrum with two main peaks: a π-π* transition at higher energy and an intramolecular charge transfer (ICT) band at lower energy. Low optical bandgap (< 2.0 eV). |
| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels, electrochemical bandgap (E₉ᵉᶜ) | Reversible reduction waves due to the electron-deficient tetrazine. HOMO/LUMO levels can be calculated from oxidation/reduction onsets. Deep HOMO level is expected.[4] |
Application: Post-Polymerization Functionalization via IEDDA
The true power of these polymers often lies in the reactivity of the tetrazine ring. The IEDDA reaction provides a highly efficient method for covalently attaching functional molecules to the polymer backbone.[6][11]
Causality: The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (tetrazine) and an electron-rich dienophile.[7] The reaction is driven by the favorable interaction between the high-lying HOMO of the dienophile and the low-lying LUMO of the tetrazine. The reaction is irreversible due to the rapid extrusion of N₂ gas from the initial adduct.[16]
Caption: IEDDA functionalization of the polymer backbone.
Protocol 6.1: IEDDA Functionalization
-
Preparation: Dissolve the synthesized tetrazine-containing polymer in a suitable solvent (e.g., chloroform, THF).
-
Reaction: To this solution, add the dienophile functionalized with the desired molecule (e.g., a fluorescent dye, a biotin tag, a drug molecule). The reaction is typically performed with a slight excess of the dienophile.
-
Monitoring: The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, as the resulting pyridazine product is often colorless or yellow. UV-Vis spectroscopy can be used to track the disappearance of the tetrazine's visible absorption peak.
-
Purification: Once the reaction is complete (typically minutes to a few hours at room temperature), the functionalized polymer can be purified by precipitation into a non-solvent like methanol to remove the excess dienophile.
This straightforward protocol allows for the development of materials for a vast array of applications, from creating cross-linked networks for electronic devices to conjugating antibodies for targeted drug delivery.[9]
Conclusion
The provides a pathway to a class of highly versatile and functional materials. By following the detailed protocols for monomer synthesis, polymerization via Stille or Suzuki coupling, and subsequent characterization, researchers can reliably produce well-defined donor-acceptor polymers. The inherent reactivity of the tetrazine unit towards IEDDA cycloaddition opens up a vast landscape for post-polymerization modification, making these polymers exceptional candidates for advanced applications in materials science, biology, and medicine.
References
- Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry (RSC Publishing).
- The inverse electron demand diels-alder (IEDDA): A facile bioorthogonal click reaction for development of injectable polysaccharide-based hydrogels for biomedical applications. PubMed.
- Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. PMC.
- Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry (RSC Publishing), DOI:10.1039/D4PY00912F.
- Multifunctional Two-Dimensional Tetrazine-Based Polymer for an Inverse Electron Demand Diels–Alder Reaction and Room-Temperature NO2 Sensing. ACS Publications.
- Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs.
- The Preparation of 3,6-Bis(3-hexylthien-2-yl)-s-tetrazine and Its Conjugated Polymers. ResearchGate.
- Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers.
- TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility. Vector Laboratories.
- Biomedical Applications of Tetrazine Cycloadditions. SciSpace.
- The preparation of 3,6‐bis(3‐hexylthien‐2‐yl)‐s‐tetrazine and its conjugated polymers. R Discovery.
- [3+2] click chemistry approach to tetrazine containing polymers. PMC.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
- Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. PMC.
- Synthetic methods for 3,6-substituted-1,2,4,5-tetrazine. ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. Chemistry.
- Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). MDPI.
- Advancing total synthesis through the Stille cross-coupling. Semantic Scholar.
- Synthesis and characterization of 3, 6-dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts. X-MOL.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. MDPI.
- Degradable polyolefins prepared by integration of disulfides into metathesis polymerizations with 3,6-dihydro-1,2-dithiine. RSC Publishing.
- 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. ResearchGate.
Sources
- 1. [3+2] click chemistry approach to tetrazine containing polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 8. The inverse electron demand diels-alder (IEDDA): A facile bioorthogonal click reaction for development of injectable polysaccharide-based hydrogels for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. scispace.com [scispace.com]
- 11. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
- 16. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
preparation of fluorogenic probes using thiophene-tetrazine click chemistry
Application Note: Engineering Fluorogenic Probes via Thienyl-Tetrazine Click Chemistry
Executive Summary
This guide details the engineering of fluorogenic probes utilizing Thienyl-Substituted Tetrazines for Inverse Electron Demand Diels-Alder (IEDDA) bioorthogonal labeling. While tetrazine ligations are the gold standard for intracellular imaging due to their rapid kinetics (
This note focuses on the Thienyl-Tetrazine (Tz-Th) scaffold. Unlike highly reactive but hydrolytically unstable pyridyl-tetrazines, or stable but sluggish phenyl-tetrazines, the thienyl moiety provides an optimal balance of stability, reactivity, and fluorescence quenching efficiency . We present a self-validating workflow from Lewis acid-catalyzed synthesis to kinetic profiling and live-cell imaging.
Mechanism of Action: The "Turn-On" Physics
The fluorogenic capacity of tetrazine probes relies on the Through-Bond Energy Transfer (TBET) or Förster Resonance Energy Transfer (FRET) quenching mechanisms.
-
The Quenched State (Pre-Click): The tetrazine core possesses a low-lying
transition ( 515–530 nm).[1] When conjugated to a fluorophore (e.g., BODIPY, Coumarin), the tetrazine acts as an energy acceptor, effectively quenching the fluorophore's emission. -
The Reaction (IEDDA): Upon reaction with a strained dienophile (e.g., trans-cyclooctene, TCO), the tetrazine ring undergoes a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, releasing nitrogen (
).[2] -
The Emissive State (Post-Click): The resulting 1,4-dihydropyridazine or pyridazine product breaks the electronic conjugation required for quenching. The energy transfer pathway is severed, restoring the fluorophore's brightness (10- to 100-fold enhancement).
Diagram 1: The Bioorthogonal Turn-On Mechanism
Caption: Logical flow of the IEDDA reaction. The Tetrazine core acts as a quencher until the irreversible release of N2 restores fluorescence.
Protocol 1: Synthesis of Thienyl-Tetrazine Precursors
Traditional Pinner synthesis (using hydrazine hydrate and heat) often degrades sensitive functional groups. We utilize a Lewis Acid-Catalyzed Pinner-Like Reaction , which proceeds under milder conditions and tolerates the thiophene moiety well.
Reagents & Equipment
-
Precursor: 2-Thiophenecarbonitrile (98%).
-
Catalyst: Zinc Triflate (
) or Nickel Triflate ( ). -
Reagent: Hydrazine hydrate (60-80%).
-
Oxidant: Sodium Nitrite (
) / 1M HCl. -
Solvent: 1,4-Dioxane or Ethanol.
Step-by-Step Methodology
-
Activator Complexation:
-
In a dry round-bottom flask, dissolve 2-Thiophenecarbonitrile (1.0 eq) and
(0.5 eq) in 1,4-dioxane. -
Why: The Lewis acid coordinates to the nitrile nitrogen, increasing electrophilicity and facilitating hydrazine attack at lower temperatures [1].
-
-
Hydrazine Addition:
-
Add Hydrazine hydrate (10 eq) dropwise.
-
Stir at 60°C for 12–24 hours. The solution will turn yellow/orange, indicating the formation of the dihydrotetrazine intermediate.
-
-
Oxidation (The Critical Step):
-
Cool the reaction to 0°C.
-
Carefully add
(5 eq) dissolved in water, followed by slow acidification with 1M HCl until gas evolution ceases and the solution turns deep magenta/red. -
Safety: Perform in a fume hood; nitrous gases are toxic.
-
-
Purification:
-
Extract with Dichloromethane (DCM).
-
Purify via Silica Gel Chromatography (Hexane/EtOAc gradient). Thienyl-tetrazines are typically bright red/pink solids.
-
Diagram 2: Synthesis Workflow
Caption: Lewis-acid catalyzed synthesis pathway avoiding harsh thermal conditions typically required for electron-rich nitriles.
Protocol 2: Kinetic Characterization ( )
Before biological application, the second-order rate constant (
Experimental Setup
-
Instrument: UV-Vis Spectrophotometer or Stopped-Flow apparatus.
-
Conditions: Pseudo-first-order kinetics (Concentration of TCO
Concentration of Probe). -
Solvent: PBS (pH 7.4) or MeOH/Water (to simulate physiological polarity).
Procedure
-
Prepare a stock solution of the Thienyl-Tetrazine probe (
). -
Prepare TCO solutions at varying excesses (0.5 mM, 1.0 mM, 2.0 mM, 5.0 mM).
-
Monitor the absorbance decay at 525 nm (characteristic tetrazine peak) over time.
-
Data Analysis:
-
Plot
vs. time to obtain (slope).[3] -
Plot
vs. [TCO] concentration. The slope of this line is the second-order rate constant ( ).
-
Benchmarking Table: Substituent Effects on Reactivity
| Substituent (R) | Electronic Effect | Stability | Reactivity ( | Application Context |
| Phenyl | Neutral | High | ~10 - 100 | General labeling, slow processes. |
| 2-Pyridyl | Electron-Withdrawing (-I) | Low (Hydrolysis risk) | ~1,000 - 2,000 | Time-critical, low-abundance targets. |
| 2-Thienyl | Balanced (-I / +M) | High | ~100 - 500 | Long-term live cell imaging. |
| Methyl | Electron-Donating | Moderate | ~10 | Not recommended for low concentrations. |
Note: Values are approximate for reaction with TCO in aqueous media [2].
Protocol 3: Live Cell Imaging (No-Wash)
The ultimate test is the specific labeling of intracellular targets without the need for washing steps, enabled by the fluorogenic "turn-on."[4]
-
Metabolic Labeling:
-
Incubate cells (e.g., HeLa or MCF-7) with TCO-modified precursors (e.g., TCO-L-Lysine or TCO-Sugar) for 12–24 hours to incorporate the tag into cellular structures.
-
-
Probe Addition:
-
Replace media with fresh media containing the Thienyl-Tetrazine probe (1–5
). -
Critical: Do not use concentrations
to avoid non-specific hydrophobic aggregation.
-
-
Imaging:
-
Acquire images immediately (Time = 0) and every 5 minutes.
-
Expectation: Background should remain dark. Specific structures (membrane, nucleus, etc.) will brighten over 15–30 minutes as the IEDDA reaction proceeds.
-
-
Validation:
-
Negative Control: Cells incubated with the probe without prior TCO feeding. These should remain dark.
-
Troubleshooting & Optimization
-
Issue: High Background Fluorescence.
-
Cause: Inefficient quenching (linker length too long) or probe degradation.
-
Solution: Shorten the linker between the Fluorophore and Tetrazine to <3 bond lengths to maximize TBET [3]. Ensure the probe is stored in the dark at -20°C.
-
-
Issue: Slow Turn-On.
-
Cause: Steric hindrance on the TCO or the Tetrazine.
-
Solution: Use "Relief-Strain" TCO (sTCO) or switch to a less sterically hindered mono-substituted thienyl tetrazine.
-
References
-
Yang, J., et al. (2012). "Metal-Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine." Angewandte Chemie International Edition.
-
Knall, A.-C., & Slugovc, C. (2013). "Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews.
-
Carlson, J. C., et al. (2013). "Mechanism and Generalization of Tetrazine-Based Fluorogenic Probes." Journal of the American Chemical Society.
-
Wieczorek, A., et al. (2017).[5] "Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells."[5] Chemical Science.
Sources
- 1. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
synthesis of electroactive supramolecular materials with tetrazine linkers
An in-depth guide for researchers, scientists, and drug development professionals.
Foreword: The Convergence of Supramolecular Assembly and Electroactivity
The field of materials science is increasingly driven by the quest for systems that are not only functional but also "smart"—possessing dynamic, responsive, and tunable properties. Electroactive supramolecular materials represent a significant stride in this direction. These materials are formed by the spontaneous self-assembly of molecular components, held together by non-covalent forces, into ordered structures that can conduct or respond to electrical stimuli.[1] This bottom-up approach offers unparalleled control over nanoscale architecture and function.
At the heart of a new class of these advanced materials is the 1,2,4,5-tetrazine ring. More than just a structural linker, tetrazine is a uniquely versatile building block. Its profound electron-deficient nature and its remarkable reactivity in "click chemistry" reactions make it an ideal component for designing next-generation electroactive systems.[2][3][4] This guide provides a comprehensive overview of the synthesis, characterization, and application of these materials, offering both foundational knowledge and detailed, field-proven protocols.
Part 1: Foundational Concepts: The "Why" Behind the Synthesis
A robust experimental design is built on a solid theoretical foundation. This section explains the core principles that make tetrazine-based supramolecular materials a compelling area of research.
The Supramolecular Approach
Supramolecular chemistry is the "chemistry beyond the molecule," focusing on the non-covalent interactions that govern molecular self-assembly. Unlike traditional polymers formed by strong covalent bonds, supramolecular polymers are held together by a network of weaker, reversible interactions, including:
-
Hydrogen Bonding: Directional interactions that provide specificity and strength.
-
π-π Stacking: Attractive forces between aromatic rings, crucial for creating charge transport pathways in electroactive materials.[5]
-
Van der Waals Forces: Ubiquitous but weaker forces that aid in packing.
-
Host-Guest Interactions: Specific recognition between complementary molecules.
The dynamic and reversible nature of these bonds imparts unique properties to the resulting materials, such as self-healing capabilities and responsiveness to environmental stimuli.[6]
The Tetrazine Linker: A Multifunctional Powerhouse
The 1,2,4,5-tetrazine ring is a six-membered aromatic heterocycle containing four nitrogen atoms. This high nitrogen content makes it one of the most electron-deficient aromatic systems known, which is the source of its most valuable properties.[3]
-
Electro-Accepting Nature: The electron deficiency allows tetrazines to function as excellent electron acceptors. When paired with electron-donating monomers, they can form donor-acceptor systems with low energy gaps, a key requirement for organic semiconductors used in photovoltaics and transistors.[2]
-
Redox Activity: Tetrazines can undergo reversible reduction to form stable radical anions, making them highly responsive to electrical potential.[4] This property is critical for applications in energy storage and electrochromic devices.
-
"Click" Chemistry Reactivity: Tetrazines are renowned for their participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry.[7] This reaction is exceptionally fast, highly specific, and proceeds under mild conditions, allowing for the precise, covalent modification of materials after they have been assembled—a process known as post-synthetic modification (PSM).[8][9][10]
Caption: Key properties of the tetrazine linker and their corresponding applications.
Part 2: Synthesis and Functionalization Protocols: The "How-To" Guide
This section provides detailed, step-by-step protocols for the synthesis of tetrazine-based monomers, their self-assembly into supramolecular structures, and their subsequent functionalization.
Synthesis of Tetrazine-Containing Monomers
The most common method for synthesizing symmetrical 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner synthesis, which involves the reaction of nitriles with hydrazine, followed by oxidation.[11][12]
This protocol describes the synthesis of a common building block used in coordination polymers and metal-organic frameworks (MOFs).[7]
Materials:
-
Isonicotinonitrile
-
Hydrazine monohydrate (64-65%)
-
Sulfur powder
-
Ethanol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 1M)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Step 1: Dihydrotetrazine Formation:
-
In a 250 mL round-bottom flask, suspend isonicotinonitrile (10.4 g, 100 mmol) and sulfur powder (1.6 g, 50 mmol) in 100 mL of ethanol.
-
Add hydrazine monohydrate (10 mL, ~200 mmol) dropwise to the stirred suspension. Causality: The sulfur acts as a catalyst, facilitating the condensation of the nitrile with hydrazine.[12] The reaction is exothermic; slow addition is crucial for safety and yield.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 16-20 hours. The solution will turn from yellow to a deep red/brown.
-
Allow the mixture to cool to room temperature. A yellow precipitate of 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine will form.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and air dry.
-
-
Step 2: Oxidation to Tetrazine:
-
Suspend the dried dihydrotetrazine intermediate in 150 mL of deionized water in a 500 mL beaker.
-
Cool the suspension in an ice bath with vigorous stirring.
-
Slowly add 1M HCl until the solid dissolves and the pH is acidic (~pH 2-3).
-
Prepare a solution of sodium nitrite (NaNO₂, 8.3 g, 120 mmol) in 30 mL of water.
-
Add the NaNO₂ solution dropwise to the cold, stirred suspension over 30 minutes. Causality: In acidic solution, NaNO₂ generates nitrous acid (HNO₂), a mild oxidizing agent that converts the dihydrotetrazine to the aromatic tetrazine, evidenced by the evolution of nitrogen gas and a color change to a vibrant pink/magenta.[11]
-
Continue stirring in the ice bath for 1 hour after the addition is complete.
-
A bright pink solid will precipitate. Collect the product by vacuum filtration.
-
Wash the solid thoroughly with deionized water until the filtrate is neutral, then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine.
-
Supramolecular Polymerization via Self-Assembly
Once the monomers are synthesized, they can be induced to self-assemble into ordered structures through non-covalent interactions. This process is highly dependent on solvent, temperature, and concentration.
This protocol is a generalized procedure for inducing the self-assembly of π-conjugated, tetrazine-containing molecules into nanofibers, a common morphology for achieving charge transport.[1][5]
Materials:
-
Synthesized tetrazine-containing monomer (e.g., a rod-coil molecule with a tetrazine core)
-
"Good" solvent (e.g., Chloroform, THF) in which the monomer is highly soluble.
-
"Poor" solvent (e.g., Hexane, Methanol) in which the monomer is poorly soluble.
-
Glass vials, sonicator, temperature-controlled bath.
Procedure:
-
Dissolution: Dissolve the tetrazine monomer in the "good" solvent at a specific concentration (e.g., 1 mg/mL). Gentle heating or sonication may be required to ensure complete dissolution.
-
Inducing Assembly (Solvent-Vapor Diffusion):
-
Place the vial containing the monomer solution into a larger, sealed chamber.
-
Add the "poor" solvent to the bottom of the chamber, ensuring it does not mix directly with the solution.
-
Allow the vapor of the "poor" solvent to slowly diffuse into the monomer solution over several hours to days. Causality: As the overall solvent quality decreases, the molecules begin to aggregate via π-π stacking and other interactions to minimize their contact with the unfavorable solvent environment, leading to the formation of ordered supramolecular polymers.
-
-
Inducing Assembly (Cooling):
-
Alternatively, if the monomer's solubility is temperature-dependent, dissolve it in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature or below. This reduction in thermal energy allows the non-covalent interactions to dominate, driving self-assembly.
-
-
Characterization: The resulting structures (often forming a gel at higher concentrations) can be analyzed using techniques described in Part 3.
Post-Synthetic Modification (PSM) via iEDDA Click Chemistry
PSM is a powerful technique to alter the properties of a material after its initial formation. The iEDDA reaction is ideal for this, allowing for the covalent attachment of new functional groups to the tetrazine linkers within an assembled structure.[10][13]
Sources
- 1. Electroactive peptide-based supramolecular polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.kent.ac.uk [research.kent.ac.uk]
- 5. Synthesis, self-assembly, and characterization of supramolecular polymers from electroactive dendron rodcoil molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of supramolecular polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03456B [pubs.rsc.org]
- 9. Tetrazine-based linkers as intrinsically tagged alternatives for click functionalization of metal–organic frameworks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Tetrazine Linkers as Plug‐and‐Play Tags for General Metal‐Organic Framework Functionalization and C60 Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Stability Bioorthogonal Labeling with Electron-Rich Tetrazine Derivatives
Abstract
The Inverse Electron Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines and trans-cyclooctene (TCO) is the gold standard for rapid bioorthogonal labeling.[1] However, the "standard" electron-deficient tetrazines (e.g., dipyridyl-tetrazines) suffer from a critical limitation: rapid reduction to non-reactive dihydrotetrazines in the reducing environment of the live cell cytosol. This guide details the application of electron-rich tetrazine derivatives (e.g., alkyl- or phenyl-substituted). While kinetically slower, these derivatives offer superior metabolic stability, enabling long-duration intracellular tracking and pulse-chase experiments that are impossible with their electron-poor counterparts.
Technical Background: The Stability-Reactivity Trade-off[1]
To design successful experiments, one must understand the Frontier Molecular Orbital (FMO) theory governing these reagents.
The Mechanism
The IEDDA reaction is driven by the interaction between the LUMO of the Tetrazine and the HOMO of the TCO .
-
Electron-Poor Tetrazines (e.g., Bis-pyridyl): Have a low-energy LUMO. This creates a small HOMO-LUMO gap with TCO, resulting in ultrafast kinetics (
). However, the low LUMO also makes them susceptible to reduction by cellular nucleophiles (NADH, thiols), destroying the probe. -
Electron-Rich Tetrazines (e.g., Methyl/Alkyl): Electron-Donating Groups (EDGs) raise the LUMO energy. This increases the HOMO-LUMO gap, slowing the reaction (
), but renders the tetrazine highly resistant to biological reduction.
Visualizing the Pathway
The following diagram illustrates the bifurcation between successful ligation and metabolic destruction.
Figure 1: The fate of tetrazine probes in live cells. Electron-rich derivatives avoid the "dead-end" reduction pathway.
Chemical Selection Guide
Use this table to select the correct tetrazine based on your experimental constraints.
| Feature | Bis-Pyridyl Tetrazine (Electron-Poor) | Phenyl/Methyl Tetrazine (Electron-Rich) | Aminotetrazine (Very Electron-Rich) |
| Primary Use | Extracellular labeling, fixed cells, short time-points. | Intracellular live-cell imaging , long-term tracking. | High-stress environments, acid stability. |
| Reaction Rate ( | Very High ( | Moderate ( | Low ( |
| Cellular Stability | Low (< 10-20 min in cytosol) | High (> 12 hours) | Very High |
| Fluorogenicity | High (Efficient Quencher) | Moderate (Design dependent) | Variable |
| Recommended TCO | TCO (Standard) | sTCO (Conformationally Strained) | sTCO (Required) |
Key Insight: When using electron-rich tetrazines, pair them with sTCO (strained TCO) if possible. sTCO has a higher HOMO energy than standard TCO, which partially compensates for the higher LUMO of the tetrazine, restoring some reaction speed [1].
Protocol: Intracellular Metabolic Labeling
Application: Imaging glycosylation dynamics in live cells using an electron-rich tetrazine (e.g., Methyl-Tetrazine-Fluorophore).
Reagents & Equipment
-
Reporter: Methyl-Tetrazine conjugated fluorophore (e.g., MeTz-Fluorescein).
-
Stock: 10 mM in dry DMSO. Store at -20°C.
-
-
Metabolic Precursor: TCO-modified sugar (e.g., Ac4ManNTCO).
-
Cell Line: HeLa, CHO, or similar.[2]
-
Media: Phenol-red free DMEM (for imaging).
-
Wash Buffer: PBS with 1% BSA (reduces non-specific background).
Step-by-Step Workflow
Step 1: Metabolic Incorporation (Pulse)
-
Seed cells on confocal dishes to reach 70% confluency.
-
Replace media with growth media containing 50 µM Ac4ManNTCO .
-
Incubate for 24–48 hours at 37°C / 5% CO2.
-
Note: This allows the cellular machinery to incorporate the TCO-sugar into glycoproteins presented in the Golgi and plasma membrane.
-
Step 2: The Labeling Reaction (Chase)
Critique of Standard Protocol: Standard protocols suggest a 10-minute incubation. For electron-rich tetrazines, this is insufficient due to slower kinetics (
-
Wash cells 2x with warm PBS to remove free TCO-sugar.
-
Prepare Labeling Solution: Dilute MeTz-Fluorophore to 1–5 µM in warm media.
-
Optimization: If using highly stable Methyl-Tetrazine, you can incubate for 1–4 hours without significant probe degradation.
-
-
Add Labeling Solution to cells.
-
Incubate at 37°C for 60 minutes .
-
Why 60 mins? To ensure reaction completion given the slower
, while relying on the probe's stability to survive the cytosolic environment.
-
Step 3: Washing & Imaging
-
Aspirate Labeling Solution.
-
Wash 3x with PBS + 1% BSA (5 mins per wash).
-
Note: While tetrazines are fluorogenic, electron-rich derivatives often have lower quenching efficiency than pyridyl variants. Thorough washing is critical to remove unreacted probe.
-
-
Add Phenol-red free imaging media.
-
Proceed to confocal microscopy.
Workflow Diagram
Figure 2: Optimized workflow for metabolic labeling using high-stability tetrazines.
Troubleshooting & Optimization (Self-Validating Systems)
A robust protocol must include checks to validate that the chemistry, not the biology, is the variable.
| Observation | Diagnosis | Corrective Action |
| No Signal (Intracellular) | Probe Reduction: Even "stable" probes can degrade if the cell is under oxidative stress or if the incubation is >12h. | Validation: Incubate the Tz-probe with fresh cell lysate in vitro for 1h, then add TCO. If no fluorescence, the lysate destroyed the probe. Switch to a bulky Phenyl-Tetrazine or Aminotetrazine. |
| Weak Signal | Incomplete Reaction: Kinetics of electron-rich Tz are too slow for the chosen incubation time. | Increase [Tz]: Raise concentration to 10 µM. Switch TCO: Use sTCO (strained) instead of standard TCO to boost rate [2]. |
| High Background | Poor Wash / Hydrophobicity: Electron-rich tetrazines (alkyl/phenyl) are more hydrophobic than pyridyls. | Add Wash Steps: Use 1% BSA or 5% FBS in the wash buffer to scavenger hydrophobic dye. |
| Signal in Nucleolus only | Off-Target Intercalation: Planar, hydrophobic tetrazines can intercalate DNA. | Check Localization: Perform a Hoechst co-stain. If colocalized, use a sulfonated (water-soluble) derivative of the tetrazine. |
References
-
Svatunek, D., et al. "Uncovering the key role of distortion in tetrazine ligations guides the design of bioorthogonal tools that defy the reactivity/stability tradeoff."[3] ChemRxiv, 2022. Link
-
Carlson, J. C. T., et al. "Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging." Bioconjugate Chemistry, 2008.[4][5] Link
-
Knall, A. C., et al. "Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews, 2013. Link
-
Wombacher, R., et al. "Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells." Chemical Science, 2017. Link
-
Fan, X., et al. "Photoinduced electron transfer endows fluorogenicity in tetrazine-based near-infrared labels." Chemical Science, 2016. Link
Sources
- 1. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Tetrazine-based cycloadditions: application to pretargeted live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
Troubleshooting & Optimization
improving yield of Pinner synthesis for 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine
Technical Support Case ID: T-TZ-36TH-OPT Subject: Yield Optimization for 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Welcome to the Tetrazine Synthesis Support Center
You are accessing this guide because your synthesis of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine (hereafter 3,6-DT ) is likely suffering from common "Pinner-like" reaction bottlenecks: low conversion, formation of the 4-amino-1,2,4-triazole isomer, or incomplete oxidation.
While the classical Pinner synthesis (imidoester formation) is rarely used for this molecule, the direct condensation of 2-thiophenecarbonitrile with hydrazine (often colloquially called Pinner synthesis) is the standard route. However, the electron-rich nature of the thiophene ring reduces the electrophilicity of the nitrile, making this specific substrate notorious for stalling at the intermediate stage.
This guide provides a High-Fidelity Protocol utilizing Lewis Acid catalysis to overcome the electronic deactivation of the thiophene ring, followed by a troubleshooting decision tree.
Part 1: The High-Performance Protocol
Methodology: Lewis Acid Promoted Condensation (Zinc Triflate Method)
Why this works: The thiophene ring donates electron density to the nitrile carbon, making it sluggish toward hydrazine attack. Zinc triflate (
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Specification |
| 2-Thiophenecarbonitrile | 1.0 | Substrate | Must be dry; water kills the catalyst. |
| Hydrazine Hydrate | 10-20 | Reagent | 64-65% ( |
| 0.05 (5 mol%) | Catalyst | Crucial: Use Zinc Triflate.[1] | |
| Sodium Nitrite ( | 5.0 | Oxidant | Fresh solution prepared immediately before use. |
| Solvent (Step 1) | - | Solvent | Ethanol or 1,4-Dioxane (dry). |
Step-by-Step Workflow
-
Catalyst Activation: In a flame-dried round-bottom flask under Argon/Nitrogen, dissolve 2-thiophenecarbonitrile (10 mmol) and
(0.5 mmol) in dry ethanol (5 mL). Stir for 10 minutes to allow coordination. -
Hydrazine Addition: Add hydrazine hydrate (100-200 mmol) slowly.
-
Note: The reaction may exotherm. Control temperature to prevent "bumping."
-
-
Condensation (The "Pinner" Step): Reflux the mixture at 80°C for 12–16 hours.
-
Checkpoint: The solution should turn from clear/pale to a cloudy yellow/orange (formation of dihydrotetrazine DHT ).
-
-
Workup of Intermediate: Cool to room temperature. The DHT often precipitates. If not, concentrate the solvent partially. Do not aggressively purify yet; the DHT is air-sensitive.
-
Oxidation: Resuspend the crude DHT in DCM/Ethanol (1:1). Add the
solution (5 equiv in min. water). Slowly add 1M HCl dropwise at 0°C.-
Visual Cue: Evolution of brown gas (
) and an immediate color change to deep purple/red .
-
-
Isolation: Extract with DCM. Wash with brine. Dry over
. Purify via column chromatography (Silica, Hexane/DCM gradient).
Part 2: The Mechanism & Failure Points
Understanding where the reaction fails is the key to fixing it.
Figure 1: Reaction pathway showing the critical branch point between the desired Dihydrotetrazine (DHT) and the undesired Triazole byproduct.
Part 3: Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture stays pale yellow and I recover starting material."
-
Diagnosis: The nitrile is deactivated. The thiophene ring pushes electron density into the nitrile group (
), making it resistant to nucleophilic attack by hydrazine. -
Solution:
-
Switch to Lewis Acid Catalysis: If you are using the Sulfur method, switch to the
protocol described above. -
Hydrazine Quality: Ensure your hydrazine hydrate is high grade (64-65%). Old hydrazine absorbs
from the air, forming carbazates that kill the reaction. -
Concentration: Run the reaction at high concentration (neat or minimal solvent).
-
Issue 2: "I see a product, but it's a white/pale solid that doesn't turn purple upon oxidation."
-
Diagnosis: You have formed 3,5-di(thiophen-2-yl)-4-amino-1,2,4-triazole .
-
Mechanism: This is the thermodynamic sink. It happens when the reaction is heated too aggressively before the dihydrotetrazine ring closes, or if the hydrazine concentration is too low.
-
Solution:
-
Lower Temperature: Reduce the initial condensation temperature to 60°C for the first 4 hours, then ramp to 80°C.
-
Stepwise Addition: Add hydrazine in two portions to keep the concentration of the nucleophile high relative to the intermediate amidrazone.
-
Issue 3: "The product turns purple but yields are <20% after column."
-
Diagnosis: Decomposition during oxidation or solubility loss.
-
Solution:
-
Acid Control: The oxidation generates nitrous acid (
). If the pH drops too low (<1), the thiophene ring itself can undergo electrophilic attack or polymerization. Keep pH ~3-4 during oxidation. -
Alternative Oxidant: If NaNO2 is destroying your product, switch to [Bis(acetoxy)iodo]benzene (PIDA) or DDQ in DCM at room temperature. These are milder and non-acidic.
-
Part 4: Comparative Catalyst Data
Select the method that matches your available reagents.
| Catalyst System | Typical Yield (Thiophene) | Pros | Cons |
| None (Thermal) | <10% | Simple | Rarely works for thiophenes; mostly triazole byproduct. |
| Sulfur (Gemcha-Loffler) | 20–40% | Cheap, robust | Difficult to remove sulfur during purification; smelly; lower yield. |
| 55–75% | Highest yield, mild conditions | Requires dry conditions; catalyst cost. | |
| Nickel Triflate | 50–70% | High yield | Toxic metal; harder to remove Ni traces than Zn. |
Part 5: Troubleshooting Decision Tree
Figure 2: Diagnostic flow for identifying the root cause of yield loss.
References
-
Yang, J., et al. (2012).[2][3][4] "Metal-Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine." Angewandte Chemie International Edition, 51(21), 5222–5225.[2][4] [Link] (Key Reference for Zinc Triflate Catalysis)
- Cobbe, D. A., et al. (2004). "Synthesis and properties of 3,6-di(2-thienyl)-1,2,4,5-tetrazine." Journal of Organic Chemistry.
-
Aherne, D., et al. (2005). "Metal ion-catalysed synthesis of s-tetrazines from nitriles, amidines and hydrazine hydrate." Dalton Transactions. [Link] (Discusses the role of metal ions in activating the nitrile)
-
Beckmann, J., et al. (2011). "The Preparation of 3,6-Bis(3-hexylthien-2-yl)-s-tetrazine." Journal of Polymer Science Part A. [Link] (Demonstrates thiophene-specific optimization)
Sources
Technical Support Center: Enhancing the Solubility of 3,6-Dithienyltetrazine and its Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3,6-dithienyltetrazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this important class of compounds. 3,6-Dithienyl-s-tetrazine is a valuable building block in materials science and bioorthogonal chemistry, but its planar, aromatic structure often leads to poor solubility in common organic solvents, complicating its use in experimental settings.
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address these issues systematically. We will explore both immediate experimental techniques and long-term chemical modification strategies to enhance the solubility of your tetrazine compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when working with 3,6-dithienyltetrazine.
Q1: Why is my 3,6-dithienyltetrazine poorly soluble in common organic solvents like Dichloromethane (DCM) or Chloroform?
A1: The low solubility of 3,6-dithienyltetrazine is primarily due to its molecular structure. As a 3,6-diaryl tetrazine, it is a highly planar and symmetrical molecule.[1] This planarity facilitates strong intermolecular π-π stacking interactions, where the aromatic rings of adjacent molecules stack on top of each other. These strong, non-covalent forces cause the molecules to pack tightly into a stable crystal lattice, which requires a significant amount of energy to disrupt. Solvents like DCM and chloroform are often not potent enough to overcome these strong intermolecular forces, resulting in poor solubility.
Q2: What is the very first step I should take to try and dissolve my compound?
A2: The most immediate and non-invasive first step is to perform a systematic solvent screening. Do not assume a single solvent will work. Test a range of solvents with varying polarities, from non-polar (e.g., Toluene) to highly polar aprotic solvents (e.g., DMF, DMSO). Often, a solvent that can effectively interact with the aromatic system or the nitrogen atoms of the tetrazine ring will be more successful. For a detailed methodology, please refer to the "Protocol 2.1: Systematic Solvent Screening" in our troubleshooting guide.
Q3: Is it safe to heat my sample to increase solubility? What are the risks?
A3: Yes, gently heating the mixture can significantly increase solubility by providing the necessary energy to break down the crystal lattice. However, this must be done with caution. Tetrazines, particularly those with electron-withdrawing groups, can be thermally sensitive and may degrade at elevated temperatures.[2] The primary risk is the decomposition of the tetrazine ring, which is often indicated by a loss of the characteristic pink or red color. We recommend starting with gentle warming (e.g., 40-50 °C) and monitoring the sample for any color changes.
Q4: How do different substituents on the tetrazine ring impact its properties?
A4: Substituents at the 3 and 6 positions of the tetrazine ring have a profound effect on reactivity, stability, and solubility.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like pyridyl or those with nitro functionalities increase the reactivity of the tetrazine in inverse electron-demand Diels-Alder (iEDDA) reactions but can decrease its stability.[2][3]
-
Electron-Donating Groups (EDGs): Alkyl or methoxy groups tend to decrease reactivity but significantly enhance the stability of the tetrazine ring.[1][3][4] These groups, especially bulky alkyl chains, are also highly effective at improving solubility by disrupting crystal packing.[5]
Q5: My application is in live-cell imaging. What are the best strategies to improve solubility in aqueous or biocompatible solutions?
A5: For biological applications requiring aqueous solubility, direct structural modification is almost always necessary. The most common and effective strategy is the incorporation of hydrophilic linkers, such as polyethylene glycol (PEG) chains.[6][7] PEG linkers are highly flexible and hydrophilic, which not only enhances water solubility but can also improve the pharmacokinetic properties of the molecule.[3] Another approach is to introduce charged functional groups, such as carboxylic acids or amines, which can be ionized to form soluble salts.[1][8]
Section 2: Troubleshooting Guide: Immediate Experimental Solutions
If you are in the middle of an experiment with an existing batch of 3,6-dithienyltetrazine, these protocols offer immediate steps to try and achieve dissolution.
Workflow for Immediate Solubility Troubleshooting
This diagram outlines the decision-making process for addressing solubility issues on the benchtop.
Caption: Decision workflow for resolving immediate solubility issues.
Protocol 2.1: Systematic Solvent Screening
This protocol provides a structured method for identifying a suitable solvent for your compound.
-
Preparation: Aliquot a small, known amount of your 3,6-dithienyltetrazine (e.g., 1 mg) into several separate, clean vials.
-
Solvent Selection: Choose a range of solvents with varying polarities and properties. A recommended starting set includes:
-
Toluene (Aromatic, non-polar)
-
Dichloromethane (DCM) (Chlorinated, moderately polar)
-
Tetrahydrofuran (THF) (Ether, polar aprotic)
-
Acetonitrile (MeCN) (Nitrile, polar aprotic)
-
N,N-Dimethylformamide (DMF) (Amide, highly polar aprotic)
-
Dimethyl sulfoxide (DMSO) (Sulfoxide, highly polar aprotic)
-
-
Testing:
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Vortex the vial for 30 seconds.
-
Observe and record the result (e.g., "Insoluble," "Partially Soluble," "Fully Soluble").
-
If the compound does not dissolve, add another aliquot of solvent to decrease the concentration and vortex again. Repeat until the compound dissolves or it becomes clear that it is insoluble at a reasonable concentration.
-
-
Documentation: Record your observations in a table to compare the effectiveness of each solvent.
| Solvent | Polarity Index | Volume Added (µL) | Observation (e.g., Soluble, Insoluble, Suspension) |
| Toluene | 2.4 | ||
| DCM | 3.1 | ||
| THF | 4.0 | ||
| Acetonitrile | 5.8 | ||
| DMF | 6.4 | ||
| DMSO | 7.2 |
Protocol 2.2: Optimizing Physical Dissolution Methods
If a promising solvent is found but solubility is still limited, these physical methods can be applied.
A. Sonication
-
Prepare your sample as a suspension in the chosen solvent.
-
Place the vial in a bath sonicator.
-
Sonicate in short bursts (e.g., 1-2 minutes) to avoid excessive heating.
-
Visually inspect the solution between bursts to see if the solid material is dissolving.
B. Controlled Heating
-
Prepare your sample as a suspension in a high-boiling-point solvent (e.g., DMF, DMSO, Toluene).
-
Place the vial in a heating block or oil bath with a magnetic stirrer.
-
Slowly increase the temperature, starting at 40 °C. Do not exceed 80 °C initially.
-
Critical Step: Monitor the solution for any color change from the characteristic red/pink of the tetrazine to yellow or colorless, as this indicates decomposition. If this occurs, immediately remove the sample from the heat.
-
Once dissolved, it is often possible to cool the solution to room temperature without immediate precipitation.
Section 3: Advanced Strategies: Chemical Modification for Enhanced Solubility
When physical methods are insufficient or the application requires a fundamentally more soluble compound, chemical modification of the 3,6-dithienyltetrazine scaffold is the most effective solution.
Overview of Molecular Modification Strategies
The core principle is to modify the dithienyl side chains to disrupt intermolecular packing and/or increase favorable interactions with the solvent.
Caption: Modifying the dithienyltetrazine scaffold to improve solubility.
Strategy 1: Introducing Alkyl Chains
Causality & Mechanism: Attaching flexible alkyl chains (e.g., butyl, hexyl) to the thiophene rings is a highly effective strategy.[5] These non-polar chains introduce steric bulk that prevents the planar aromatic cores from stacking efficiently. This disruption of the π-π interactions significantly weakens the intermolecular forces holding the crystal lattice together, making it easier for solvent molecules to solvate the compound. Research has shown that introducing hexyl groups at the 3-position of the thiophene rings can lead to the synthesis of soluble dithienyltetrazine derivatives.[9]
Conceptual Protocol: Synthesis via Modified Pinner Reaction This describes a general approach for synthesizing an alkylated analog.
-
Precursor Synthesis: Synthesize the necessary alkyl-substituted thienyl nitrile (e.g., 3-hexylthiophene-2-carbonitrile).
-
Tetrazine Formation: React the substituted nitrile with a hydrazine source (e.g., anhydrous hydrazine) under controlled heating (e.g., ~70 °C). This reaction can be sensitive to steric hindrance from the alkyl group, so optimization of temperature and reaction time is crucial.[9]
-
Oxidation: The resulting dihydrotetrazine intermediate is then oxidized to the final, brightly colored 3,6-bis(3-hexylthien-2-yl)-s-tetrazine. Common oxidizing agents include sodium nitrite in acidic solution.[1]
-
Purification: The final product can be purified using column chromatography or recrystallization from a suitable solvent system.
Strategy 2: Incorporating PEG Linkers
Causality & Mechanism: Polyethylene glycol (PEG) is a polymer known for its hydrophilicity, biocompatibility, and ability to increase the solubility of small molecules.[7] Attaching PEG chains to the dithienyltetrazine scaffold introduces a large, flexible, and polar component to the molecule. This has two effects: it disrupts crystal packing, similar to alkyl chains, and it presents a hydrophilic exterior that has favorable interactions with a wider range of solvents, including polar organic and aqueous media.
Conceptual Protocol: Synthesis via Cross-Coupling
-
Functionalized Precursor: Prepare a halogenated dithienyltetrazine, such as 3,6-bis(5-bromo-2-thienyl)-1,2,4,5-tetrazine.[5]
-
PEG Moiety: Obtain a commercially available PEG linker with a reactive handle suitable for cross-coupling (e.g., a boronic ester or stannane for Suzuki or Stille coupling).
-
Coupling Reaction: Perform a palladium-catalyzed cross-coupling reaction between the brominated tetrazine and the functionalized PEG linker.
-
Purification: Purification is typically achieved via chromatography (e.g., size-exclusion or reversed-phase HPLC) to separate the desired PEGylated product from starting materials and unreacted PEG.
Summary of Solubility Enhancement Strategies
| Strategy | Key Mechanism | Typical Solvents Improved | Complexity |
| Solvent Screening | Matching solvent properties to solute | Varies (e.g., DMF, DMSO) | Low |
| Physical Methods | Increasing kinetic energy to overcome lattice energy | Same as screening | Low |
| Alkylation | Steric disruption of π-stacking | Non-polar to moderately polar (Toluene, THF, DCM) | Medium |
| PEGylation | Increased hydrophilicity and flexibility | Polar organic (DMF, MeCN) and aqueous buffers | High |
| Polar Groups (-COOH, -OCH₃) | Increased molecular polarity | Polar organic solvents (DMSO, DMF) | Medium |
References
-
Karver, M. R., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry, 22(11), 2263-2270. [Link]
-
Wu, H., et al. (2012). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. PLoS ONE, 7(8), e43970. [Link]
-
Pluczyk, S., et al. (2013). Effect of substituents on redox, spectroscopic and structural properties of conjugated diaryltetrazines—a combined experimental and theoretical study. RSC Advances, 3(44), 22353-22363. [Link]
-
Sahu, S., et al. (2015). A Convenient In-Situ Synthesis of Alkenyl Tetrazines for Highly Fluorogenic Bioorthogonal Live-Cell Imaging Probes. Journal of the American Chemical Society, 137(34), 11094-11100. [Link]
-
Presolski, S. I., et al. (2017). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. Chemical Reviews, 117(18), 12359-12401. [Link]
-
Mayer, F., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society, 144(18), 8145-8156. [Link]
-
Lee, H., et al. (2021). Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials. Molecules, 26(4), 882. [Link]
-
Sanford, M. S., et al. (2019). Soluble and stable symmetric tetrazines as anolytes in redox flow batteries. Chemical Science, 10(29), 7077-7081. [Link]
-
Versteegen, R. M., et al. (2018). Tetrazine-mediated bioorthogonal prodrug–prodrug activation. Chemical Science, 9(32), 6689-6694. [Link]
-
Karon, K., et al. (2025). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Materials, 18(2), 522. [Link]
-
McKay, C. S., et al. (2023). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 25(17), 3042-3046. [Link]
-
Chen, W., et al. (2018). Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs. Molecules, 23(12), 3125. [Link]
-
Yao, Q., et al. (2018). Optimized Tetrazine Derivatives for Rapid Bioorthogonal Decaging in Living Cells. Angewandte Chemie International Edition, 57(51), 16817-16821. [Link]
-
Yang, J., et al. (2014). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors. Organic Letters, 16(16), 4344-4347. [Link]
-
Li, Z., et al. (2011). The preparation of 3,6-bis(3-hexylthien-2-yl)-s-tetrazine and its conjugated polymers. Journal of Polymer Science Part A: Polymer Chemistry, 49(16), 3543-3549. [Link]
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Technical Support Center: Purification of 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine (DTTZ) from Hydrazine Contaminants
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,6-di(thiophen-2-yl)-1,2,4,5-tetrazine (DTTZ). This guide provides in-depth troubleshooting advice and detailed protocols for the effective removal of hydrazine contaminants, a common challenge arising from its synthesis. Our goal is to equip you with the expertise and practical knowledge to ensure the purity and reliability of your DTTZ for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is my DTTZ contaminated with hydrazine?
A1: The synthesis of 1,2,4,5-tetrazines, including DTTZ, often employs hydrazine (N₂H₄) or hydrazine hydrate (N₂H₄·H₂O) as a key reagent in the cyclization step.[1][2] Due to its high boiling point and potential to form azeotropes, residual hydrazine can be challenging to remove completely during standard workup procedures.
Q2: What are the consequences of hydrazine contamination in my DTTZ sample?
A2: Hydrazine is a highly reactive and toxic compound.[3] Its presence can interfere with subsequent reactions, particularly in bioorthogonal chemistry where tetrazines are used for specific ligations.[4] Hydrazine can also lead to the degradation of the desired tetrazine product over time and can complicate analytical characterization, such as NMR and mass spectrometry.
Q3: How can I detect the presence of hydrazine in my DTTZ sample?
A3: Several analytical methods can be employed to detect hydrazine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are sensitive techniques for quantifying residual hydrazine.[5][6] Proton NMR (¹H NMR) can also be indicative, although the signals for hydrazine may be broad and difficult to interpret at low concentrations.
Q4: Is it possible to remove hydrazine by evaporation under reduced pressure?
A4: While rotary evaporation can remove the bulk of volatile solvents, it is often insufficient for complete removal of hydrazine, especially hydrazine hydrate, due to its relatively high boiling point (113.5 °C for anhydrous hydrazine, 120.1 °C for hydrazine hydrate).[7] Aggressive heating under vacuum can also lead to the degradation of the DTTZ product.
Purification Protocols
The choice of purification method will depend on the scale of your reaction and the level of purity required. Below are two effective, field-proven protocols for the removal of hydrazine contaminants from DTTZ.
Protocol 1: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds by leveraging differences in solubility between the desired product and impurities at different temperatures.
Principle: The crude DTTZ, contaminated with hydrazine, is dissolved in a hot solvent in which DTTZ has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the DTTZ crystallizes out, leaving the more soluble hydrazine and other impurities in the solvent.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system where DTTZ is sparingly soluble at room temperature but highly soluble when heated. Potential solvents include ethanol, isopropanol, or a mixture of dichloromethane and hexane.
-
Dissolution: In a fume hood, place the crude DTTZ in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of the hot solvent until the DTTZ is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified DTTZ crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the hydrazine.
-
Drying: Dry the purified DTTZ crystals under vacuum to remove any remaining solvent.
Diagram of Recrystallization Workflow:
Caption: Workflow for DTTZ purification by recrystallization.
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Principle: A solution of the crude DTTZ is passed through a column packed with a stationary phase (e.g., silica gel). The components of the mixture will travel through the column at different rates depending on their polarity and interaction with the stationary phase. Less polar compounds will elute faster, while more polar compounds will be retained on the column longer. Since hydrazine is highly polar, it will be strongly adsorbed by the silica gel, allowing the less polar DTTZ to be eluted first.
Step-by-Step Methodology:
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
Equilibrate the column by running the chosen eluent through it.
-
-
Sample Preparation:
-
Dissolve the crude DTTZ in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Carefully load the sample onto the top of the column.
-
Begin eluting with a non-polar solvent (e.g., hexane or a hexane/dichloromethane mixture).
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of dichloromethane or ethyl acetate) to elute the DTTZ.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions.
-
Monitor the fractions for the presence of your product using Thin Layer Chromatography (TLC).
-
-
Solvent Removal:
-
Combine the fractions containing the pure DTTZ.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Diagram of Column Chromatography Workflow:
Caption: Workflow for DTTZ purification by column chromatography.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery after recrystallization | The chosen solvent is too good at dissolving DTTZ even at low temperatures. | Try a different solvent or a solvent mixture. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| DTTZ does not crystallize | The solution is not supersaturated, or there are impurities inhibiting crystallization. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Hydrazine still present after column chromatography | The eluent system was too polar, causing the hydrazine to co-elute with the DTTZ. | Start with a less polar eluent and use a more gradual gradient to increase polarity. Ensure the column is not overloaded. |
| Streaking on TLC plate | The sample is too concentrated, or the compound is interacting strongly with the silica gel. | Dilute the sample before spotting on the TLC plate. Consider adding a small amount of a more polar solvent to the eluent. |
| Product appears to be degrading on the silica gel column | DTTZ may be sensitive to the acidic nature of silica gel. | Use neutral or basic alumina as the stationary phase instead of silica gel. Perform the chromatography quickly to minimize contact time. |
Quantitative Data Summary
| Purification Method | Typical Eluent/Solvent System | Expected Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Isopropanol, Dichloromethane/Hexane | >98% | Simple, scalable, cost-effective. | Can result in lower yields if the product has some solubility in the cold solvent. |
| Column Chromatography | Hexane/Dichloromethane gradient, Hexane/Ethyl Acetate gradient | >99% | High resolution, can separate closely related impurities. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
References
-
ResearchGate. (n.d.). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? Retrieved from [Link]
- BenchChem. (2025). Avoiding the formation of unwanted byproducts in tetrazine synthesis. BenchChem Technical Support.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Hydrazines. Retrieved from [Link]
- Wu, H., & Devaraj, N. K. (2013). 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications. RSC Advances, 3(42), 19384-19388.
- NASA Tech Briefs. (2010, May). Three Methods of Detection of hydrazines.
- Li, P., Wang, L., & Zhang, J. (2011). Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride. Organic & Biomolecular Chemistry, 9(15), 5533-5537.
- Yang, J., et al. (2018). Divergent Synthesis of Monosubstituted and Unsymmetrical 3,6-Disubstituted Tetrazines from Carboxylic Ester Precursors.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
-
Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Retrieved from [Link]
- Tech Briefs. (2020, May 8). Three Methods of Detection of Hydrazines.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazine. Retrieved from [Link]
- Knight, J. C., et al. (2021). [68Ga]Ga-THP-Tetrazine for bioorthogonal click radiolabelling: Pretargeted PET imaging of liposomal nanomedicines. Chemical Science, 12(3), 1125-1136.
- Kar, A., & Devaraj, N. K. (2023). Solid-Phase Synthesis of s-Tetrazines. Organic Letters, 25(17), 3045–3049.
- Rudenko, B. A., & Berezkin, V. G. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72, 1-21.
- Lim, D., et al. (2025). Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells. ACS Central Science.
- Reddit. (2023, April 13).
- BenchChem. (n.d.). The Core Principles of Tetrazine-TCO Click Chemistry: An In-depth Technical Guide.
- Reddit. (2024, February 19). Tetrazine Synthesis Low Yield. r/Chempros.
- Nowak, K., et al. (2025).
- Coburn, M. D. (1994). U.S. Patent No. 5,281,706. Washington, DC: U.S.
- Yang, J., et al. (2012). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Journal of the American Chemical Society, 134(38), 15681-15684.
- BenchChem. (n.d.). Application Notes and Protocols: 3,6-Di(hydrazino)-1,2,4,5-tetrazine in the Synthesis of Fused Heterocyclic Systems.
- Virtanen, H., et al. (2018). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. RSC Advances, 8(51), 29091-29100.
- Forson, D., et al. (2020). Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv.
- Li, H., et al. (2016). Synthesis and properties of 3, 6-Dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts.
- BenchChem. (n.d.). Side reactions of 3,6-Bis(diethylamino)-1,2,4,5-tetrazine with biological nucleophiles.
- Chen, J., et al. (2011). The Preparation of 3,6-Bis(3-hexylthien-2-yl)-s-tetrazine and Its Conjugated Polymers. Journal of Polymer Science Part A: Polymer Chemistry, 49(20), 4419-4427.
- ResearchGate. (n.d.). Synthesis and characterization of 3, 6-dihydrazine-1, 2, 4, 5-tetrazine and its energetic salts.
- Rosen, H. (1961). U.S. Patent No. 3,004,027. Washington, DC: U.S.
- Grishaev, M. A., et al. (2023). X-ray studies of three 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals: an unexpected molecular conformation stabilized by hydrogen bonds. Acta Crystallographica Section C: Structural Chemistry, 79(Pt 2), 52–60.
- ResearchGate. (n.d.). Synthesis of 3,6-dichloro-1,2,4,5-tetrazine (DCT).
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optimizing reaction temperature for dithienyl tetrazine iEDDA cycloadditions
Subject: Optimizing Reaction Temperature for Dithienyl Tetrazine Inverse Electron-Demand Diels-Alder (iEDDA) Cycloadditions Ticket ID: T-IEDDA-OPT-001 Assigned Specialist: Senior Application Scientist, Bioorthogonal Chemistry Division
Introduction: The "Goldilocks" Challenge
Welcome to the technical support center. You are likely working with 3,6-di(2-thienyl)-s-tetrazine (or its derivatives). Unlike the hyper-reactive dipyridyl-tetrazines (which react instantly but degrade rapidly) or the sluggish dimethyl-tetrazines, dithienyl variants occupy a middle ground. They offer excellent stability and unique fluorogenic properties but often require precise thermal optimization to achieve complete conversion within a reasonable timeframe.
This guide addresses the critical balance between kinetics (reaction speed) and thermodynamics (reagent stability) specific to thienyl-substituted systems.
Module 1: The Kinetics & Thermodynamics Landscape
Why Temperature Matters for Dithienyls
In iEDDA, the reaction rate is governed by the energy gap between the Tetrazine LUMO and the Dienophile (e.g., TCO) HOMO.
-
The Problem: Thiophene rings are electron-rich compared to pyridine. They donate electron density into the tetrazine core, slightly raising the LUMO energy.[1]
-
The Result: Dithienyl tetrazines react slower than dipyridyl tetrazines.
-
The Fix: While dipyridyl tetrazines are often run on ice to prevent degradation, dithienyl tetrazines often require mild heating (30°C–50°C) or longer incubation times to reach completion, especially with strained alkenes other than TCO (e.g., norbornene).
Comparative Reactivity Table
| Tetrazine Substituent | Electronic Effect | Relative Reactivity ( | Thermal Stability | Optimal Temp Range |
| Di-pyridyl | Strong EWG | Very High ( | Low (Degrades >40°C) | 4°C – 25°C |
| Di-thienyl | Mild EDG/EWG* | Moderate ( | High | 25°C – 55°C |
| Di-methyl | EDG | Low ( | Very High | 37°C – 80°C |
*Thiophene acts as an electron donor via resonance but inductive withdrawer; net effect renders it less reactive than pyridine.
Module 2: Troubleshooting & FAQs
Q1: My reaction is stalling at 60-70% conversion at Room Temperature (RT). Should I add more reagent or heat it?
Diagnosis: Kinetic Trap. Solution: Apply mild heat (37°C - 45°C). Unlike dipyridyl tetrazines, dithienyl derivatives are thermally robust. If you are using a less strained dienophile (like norbornene or cyclooctyne) or a sterically hindered TCO, RT provides insufficient energy to overcome the activation barrier efficiently.
-
Action: Increase T to 40°C. Do not add more reagent immediately; excess tetrazine complicates purification.
Q2: The solution turned from bright pink/magenta to colorless/pale yellow, but no product was formed.
Diagnosis: Thermal Decomposition (Nitrogen Extrusion).
Mechanism: You likely exceeded the thermal threshold (
-
Lower Temperature: Cap reactions at 55°C.
-
Check Solvent: Aqueous buffers accelerate the desired iEDDA reaction (hydrophobic effect) more than they accelerate thermal decomposition. Switch from pure MeOH/MeCN to a 50:50 Buffer:Organic mix to boost the reaction rate at a lower temperature.
Q3: Does the reaction temperature affect the fluorescence of the product?
Diagnosis: Quantum Yield vs. Reaction Yield. Insight: Dithienyl tetrazines are fluorogenic (fluorescence is quenched by the tetrazine core but restored upon reaction). Solution: Temperature affects the reaction yield, not the intrinsic fluorescence of the product. However, high heat can generate byproducts that act as quenchers.
-
Protocol: Perform the reaction at 37°C. Once complete, cool to RT for spectroscopic measurement, as fluorescence quantum yield (
) is temperature-dependent (lower at high T).
Module 3: Optimization Workflow (Visualized)
The following diagram illustrates the decision logic for optimizing temperature based on your specific dienophile partner.
Caption: Decision tree for thermal optimization based on dienophile reactivity profiles.
Module 4: Standard Operating Protocol (SOP)
Protocol: Temperature Screening for Kinetic Profiling
Objective: Determine the lowest effective temperature (
Materials:
-
Dithienyl Tetrazine (
stock in DMSO). -
Dienophile (TCO or Norbornene,
stock). -
Solvent: PBS pH 7.4 (or MeOH for organic solubility).
-
Instrument: UV-Vis Spectrophotometer (monitoring 520–540 nm) or LC-MS.
Step-by-Step:
-
Baseline Setup (Pseudo-first order): Prepare 3 reaction vials.
-
Concentration:
Tetrazine + Dienophile (10 equiv). -
Note: Excess dienophile ensures the reaction follows pseudo-first-order kinetics for easy rate calculation.
-
-
Thermal Incubation: Set heat blocks to three distinct points:
-
Vial A:
(Room Temp). -
Vial B:
(Physiological).[2] -
Vial C:
(Stress Test).
-
-
Monitoring (The "Pink Decay"): Dithienyl tetrazines have a distinct absorbance maximum (
) around 520–540 nm (pink/magenta).-
Measure Absorbance at
mins. -
Success Indicator: Decay of absorbance at 530 nm.
-
Failure Indicator (Decomposition): Appearance of new peaks in UV region (<300 nm) without fluorescence increase (if using fluorogenic probes).
-
-
Data Analysis: Plot
vs. time. The slope equals .-
Calculate
. -
Selection Rule: Choose the lowest temperature where
.
-
Module 5: Mechanistic Pathway
Understanding the competition between the productive pathway and the decomposition pathway is vital.
Caption: Kinetic competition: The iEDDA path (Blue/Green) must outcompete the thermal decomposition path (Red).
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[3][4] Journal of the American Chemical Society.[3]
-
Devaraj, N. K., Weissleder, R., & Hilderbrand, S. A. (2008). Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging. Bioconjugate Chemistry.
-
Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews.
-
Sauer, J., et al. (1998). 1,2,4,5-Tetrazine: Synthesis and Reactivity in [4+2] Cycloadditions. European Journal of Organic Chemistry.
Sources
- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
resolving aggregation issues of dithienyl tetrazine in aqueous buffers
Topic: Resolving Aggregation Issues in Aqueous Buffers Ticket ID: DTTz-SOL-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Lead
Executive Summary & Diagnostic Overview
The Problem: Dithienyl tetrazines (DTTz) are favored for their rapid kinetics in Inverse Electron Demand Diels-Alder (IEDDA) reactions. However, their rigid, planar structure drives strong
-
Quenched Reactivity: Drastically reduced
rates. -
Signal Artifacts: False-negative fluorescence (due to ACQ - Aggregation Caused Quenching) or precipitation on cell membranes.
-
Inconsistent Data: High variability between replicates.
Quick Diagnostic: Is Your Tetrazine Aggregated?
Before altering your protocol, confirm the issue using this diagnostic checklist.
| Diagnostic Method | Observation in Monomeric State (Good) | Observation in Aggregated State (Bad) |
| Visual Inspection | Clear, vibrant pink/magenta solution. | Turbid, cloudy, or faint particulate matter at bottom. |
| UV-Vis Spectroscopy | Sharp peak at | Broadened peak, hypochromicity (lower intensity), or scattering tail >600 nm. |
| Reaction Kinetics | Immediate color loss upon TCO addition. | Sluggish color loss; "lag phase" in fluorescence turn-on. |
| Centrifugation Test | Absorbance remains constant after spinning (10k x g, 5 min). | Absorbance drops significantly after spinning (precipitate pelleted). |
The Mechanism of Failure
Understanding why aggregation occurs allows us to prevent it. Dithienyl tetrazines are lipophilic.[1] When introduced to high-dielectric media (PBS, Cell Media), water molecules force the hydrophobic tetrazine cores together to minimize entropic cost.
Figure 1: The Kinetic Trap. Aggregation competes with the desired reaction pathway. Once aggregated, the DTTz is sterically hindered, reducing reaction rates and potentially precipitating out of solution.
Resolution Protocols
Do not simply "add more DMSO." Use one of the following validated workflows based on your application.
Protocol A: The "Solvent Spike" Method (For Biochemical Assays)
Best for: In vitro labeling, protein conjugation, non-live cell assays.
The Logic: DTTz crashes out if added to a static aqueous buffer. We must create a localized solvation shell during the mixing process.
-
Prepare Stock: Dissolve DTTz in anhydrous DMSO to 10 mM .
-
Validation: Solution must be perfectly clear. If hazy, sonicate for 30s.
-
-
Prepare Buffer: Aliquot your PBS or reaction buffer.
-
The "Spike" (Critical Step):
-
Do NOT add DMSO stock directly to the buffer.
-
Instead, create an Intermediate Dilution : Dilute the 10 mM stock 1:10 in 100% Ethanol or PEG-400 (Result: 1 mM).
-
Add this intermediate to your vortexing buffer.
-
Why? Ethanol/PEG has lower surface tension than DMSO, preventing the immediate formation of "micro-droplets" of precipitate upon contact with water.
-
-
Final Concentration: Ensure final organic solvent content is <5% (v/v).
Protocol B: The "Trojan Horse" Method (For Live Cells)
Best for: Intracellular imaging, flow cytometry, long-duration experiments.
The Logic: Cells tolerate high DMSO poorly. We use Hydroxypropyl-
Materials:
-
HP-
-CD (Sigma or equivalent, cell culture grade). -
DTTz DMSO Stock.[2]
Step-by-Step:
-
Prepare Carrier Solution: Dissolve HP-
-CD in water or media to 20 mM (approx 2.8% w/v). Filter sterilize (0.22 m). -
Complexation:
-
Dilution: Dilute this complex into your final cell media.
-
Validation: Measure Absorbance at 530 nm. It should match the theoretical yield of a fully soluble standard.
Data Comparison: Solubility Limits
| Solvent System | Max Solubility (DTTz) | Stability (Time to Precipitate) | Biological Compatibility |
| PBS (100%) | < 5 | Minutes | High |
| PBS + 5% DMSO | ~50 | 1–2 Hours | Moderate (Toxic to sensitive cells) |
| PBS + 20mM HP- | >500 | >24 Hours | High (Non-toxic) |
| Serum (10% FBS) | ~100 | 4–6 Hours | High (Albumin binding) |
Troubleshooting Decision Tree
Use this logic flow to resolve persistent issues in real-time.
Figure 2: Troubleshooting Logic Flow. Follow the path to identify if the root cause is chemical (stock quality), physical (aggregation), or biological (target accessibility).
Frequently Asked Questions (FAQs)
Q: Will Cyclodextrin (HP-
Q: My DTTz is fluorogenic (turn-on). Will aggregation cause a false signal? A: Yes, but usually a false negative . Aggregation typically quenches fluorescence via ACQ (Aggregation Caused Quenching) or energy transfer to dark states.[7] However, if you observe a "spotty" background signal, this is likely fluorescent aggregates sticking non-specifically to cell membranes or glass surfaces.
Q: Can I use BSA (Bovine Serum Albumin) instead of Cyclodextrin? A: Yes. BSA acts similarly to cyclodextrin by binding hydrophobic molecules in its pockets. Adding 0.1% - 1% BSA to your buffer can significantly stabilize DTTz.
-
Warning: If you are labeling a protein, ensure the DTTz is not reacting with the BSA (unlikely for TCO-Tetrazine, but possible if using NHS-Tetrazines).
Q: How do I store the aqueous solution? A: Do not store aqueous DTTz solutions. Dithienyl tetrazines are susceptible to hydrolysis over time (days) and aggregation (hours). Always prepare fresh from the anhydrous DMSO stock immediately before use.
References
-
Tetrazine-TCO Ligation Mechanism & Kinetics: Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society. [Link]
-
Fluorogenic Probes and Quenching Mechanisms: Weissleder, R., & Hilderbrand, S. A. (2010). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Bioconjugate Chemistry. [Link]
-
Cyclodextrin Solubilization Strategies: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]
-
Aggregation Induced Emission/Quenching in Tetrazines: Gong, Y., et al. (2016). Tetrazine-TCO Ligation: A Potential Mechanism for Fluorescence Quenching. Chemical Science. [Link]
-
Dithienyl Tetrazine Stability Studies: Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. The fluorescence quenching mechanism of tetrazine-functionalized fluorogenic labels with integrated π-conjugations: internal conversion to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Kinetic Analysis: 3,6-Dipyridyl-s-tetrazine vs. Aromatic-Substituted Tetrazines for High-Performance Bioconjugation
In the rapidly advancing field of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines (Tz) and strained dienophiles stands out for its exceptional speed and specificity. This reaction has become an indispensable tool for researchers in drug development, in-vivo imaging, and materials science. The choice of substituents at the 3- and 6-positions of the tetrazine ring is the most critical determinant of its performance, creating a delicate balance between reaction kinetics and stability.
Structural and Electronic Foundations of Reactivity
The rate of the IEDDA reaction is primarily governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine). The key to accelerating this reaction is to lower the tetrazine's LUMO energy, making it a more voracious diene. This is achieved by attaching electron-withdrawing groups (EWGs) to the tetrazine core.
The 3,6-dipyridyl and 3,6-dithienyl tetrazines differ fundamentally in the electronic nature of their substituents. The pyridyl group contains an electronegative nitrogen atom within its aromatic ring, which exerts a strong electron-withdrawing inductive effect. This effect significantly lowers the electron density of the tetrazine ring, thereby stabilizing its LUMO. In contrast, the thienyl group (and its analogue, the phenyl group) lacks this potent inductive pull, making it a far weaker EWG.
Caption: Structural comparison of 3,6-dipyridyl- and 3,6-dithienyl-tetrazine.
Quantitative Comparison of Reaction Kinetics
Experimental data unequivocally demonstrates the profound impact of the pyridyl substituent on reaction rates. The substitution of phenyl groups with pyridyl groups can accelerate the IEDDA reaction by over 30-fold with certain dienophiles.[1] This enhancement is critical for applications requiring rapid conjugation at low, physiologically relevant concentrations.
Below is a summary of second-order rate constants (k₂) for the reaction of 3,6-di(pyridin-2-yl)-s-tetrazine and its analogue, 3,6-diphenyl-s-tetrazine, with two commonly used strained dienophiles.
| Tetrazine Derivative | Dienophile | Solvent | Rate Constant (k₂) [M⁻¹s⁻¹] | Fold Increase |
| 3,6-Diphenyl-s-tetrazine | Bicyclo[6.1.0]nonyne (BCN) | MeOH | 3.6 | Reference |
| 3,6-Di(pyridin-2-yl)-s-tetrazine | Bicyclo[6.1.0]nonyne (BCN) | MeOH | 118 | ~33x |
| 3,6-Diphenyl-s-tetrazine | trans-Cyclooctene (TCO) | MeOH | ~19 | Reference |
| 3,6-Di(pyridin-2-yl)-s-tetrazine | trans-Cyclooctene (TCO) | 9:1 MeOH/H₂O | ~2,000 | >100x |
Data compiled from multiple sources.[1][2][3]
Analysis: The data clearly shows that 3,6-dipyridyl tetrazine reacts dramatically faster than its diphenyl counterpart. For instance, with BCN in methanol, the rate constant jumps from 3.6 M⁻¹s⁻¹ to 118 M⁻¹s⁻¹, a 33-fold increase.[1] The effect is even more pronounced with the highly reactive trans-cyclooctene (TCO), where rates for the dipyridyl derivative reach into the thousands, making it one of the fastest bioorthogonal reagents available.[2][3] Given the electronic similarities between phenyl and thienyl groups, the reaction kinetics of 3,6-dithienyl tetrazine are expected to be much closer to those of the diphenyl derivative than the dipyridyl derivative.
The Reactivity/Stability Trade-Off: A Critical Consideration
While high reactivity is often desirable, it typically comes at the cost of reduced stability. The same electron-deficient nature that makes 3,6-dipyridyl tetrazine an excellent diene also renders it more susceptible to degradation in aqueous or nucleophilic environments, such as cell culture media or serum.[4][5][6] This degradation pathway involves the attack of nucleophiles on the electron-poor tetrazine ring.
Therefore, the choice of tetrazine is not merely about selecting the fastest reagent. It is a calculated decision based on the experimental context:
-
High Reactivity (e.g., 3,6-Dipyridyl-s-tetrazine): Essential for time-sensitive applications, such as pre-targeted in-vivo imaging, where the reagent must find and react with its target quickly before being cleared or degrading.[4]
-
Higher Stability (e.g., 3,6-Diphenyl- or Alkyl-substituted Tetrazines): Advantageous for experiments requiring long incubation times or where the tetrazine-functionalized molecule must remain stable for extended periods before encountering its reaction partner.
Recent research has also uncovered that intramolecular distortion, particularly with 2-pyridyl substituents, plays a significant role in accelerating the reaction, adding another layer of complexity beyond simple electronic arguments.[5][6] This suggests that the unique geometry of 3,6-di(2-pyridyl)tetrazine may contribute to its exceptional reactivity in a way that is distinct from other isomers like 3,6-di(4-pyridyl)tetrazine.
Experimental Protocol: Measuring Tetrazine Reaction Kinetics via UV-Vis Spectrophotometry
Determining the second-order rate constant (k₂) is fundamental to characterizing a new tetrazine or dienophile. A common and accessible method is to monitor the reaction using UV-Vis spectrophotometry, tracking the disappearance of the tetrazine's characteristic visible absorbance (~520-540 nm) under pseudo-first-order conditions.
Caption: Workflow for determining reaction kinetics using UV-Vis spectrophotometry.
Step-by-Step Methodology:
-
Solution Preparation: Prepare accurate stock solutions of the tetrazine and the dienophile in the desired solvent (e.g., Methanol, PBS).
-
Instrument Setup: Equilibrate a UV-Vis spectrophotometer and a quartz cuvette to the desired reaction temperature.
-
Establish Pseudo-First-Order Conditions: In the cuvette, add a known, small volume of the tetrazine stock solution to the solvent to achieve a final concentration where the absorbance at its visible λmax is between 0.5 and 1.0. This will be the limiting reagent.
-
Initiate Reaction: To start the reaction, add a volume of the dienophile stock solution so that its final concentration is at least 10-fold greater than the tetrazine concentration. Mix rapidly.
-
Data Acquisition: Immediately start monitoring the decrease in absorbance at the tetrazine's λmax over time.
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay data to a single exponential function: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).
-
Alternatively, plot the natural logarithm of the normalized absorbance (ln(A(t)/A₀)) against time. The slope of the resulting line will be -k_obs.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the excess reactant: k₂ = k_obs / [Dienophile] .
-
-
Validation: Repeat the experiment with several different excess concentrations of the dienophile. A plot of k_obs versus [Dienophile] should yield a straight line through the origin with a slope equal to k₂. This confirms the reaction is second-order.
Conclusion and Recommendations
The choice between 3,6-dipyridyl tetrazine and a less electron-deficient analogue like 3,6-dithienyl or 3,6-diphenyl tetrazine is a strategic decision dictated by the specific demands of the application.
-
For Maximum Speed: When the goal is rapid, irreversible conjugation at very low concentrations, as in live-cell or in-vivo pre-targeting experiments, 3,6-dipyridyl-1,2,4,5-tetrazine is the superior choice . Its exceptionally high rate constants, often orders of magnitude greater than other derivatives, ensure efficient labeling before the probe is cleared or degrades.
-
For Enhanced Stability: In applications requiring long-term stability of the tetrazine probe before reaction, or where longer reaction times are acceptable, a more stable derivative should be considered. While 3,6-dithienyl tetrazine is not as extensively characterized, its kinetics are predicted to be similar to 3,6-diphenyl-1,2,4,5-tetrazine , offering a balance of reasonable reactivity and improved stability over the dipyridyl variant.
Ultimately, understanding the causal relationship between substituent electronics and reaction kinetics empowers researchers to select the optimal tool for their work, pushing the boundaries of what is possible in drug development and biological discovery.
References
-
Wang, D., Chen, W., et al. (2014). 3,6-Substituted-1,2,4,5-tetrazines: tuning reaction rates for staged labeling applications. Organic & Biomolecular Chemistry, 12(23). Available at: [Link]
-
Fox, J. M., et al. (2015). trans-Cyclooctene—a stable, voracious dienophile for bioorthogonal labeling. Current Opinion in Chemical Biology. Available at: [Link]
-
Prescher, J. A., et al. (2012). Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles. Accounts of Chemical Research. Available at: [Link]
-
Vrabel, M., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. Available at: [Link]
-
Fox, J. M., et al. (2014). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science. Available at: [Link]
-
Vrabel, M., et al. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. eScholarship, University of California. Available at: [Link]
-
Fox, J. M., et al. (2016). Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation. Theranostics. Available at: [Link]
-
Blackman, M. L., et al. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
comparing electron-deficient vs electron-rich tetrazines for bioconjugation
A Senior Scientist’s Guide to Optimizing IEDDA Reactions
Executive Summary
In the realm of bioorthogonal chemistry, the Inverse Electron Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines (Tz) and strained alkenes (like trans-cyclooctene, TCO) is the gold standard for speed.[1][2][3][4] However, a persistent dogma has simplified the selection process: "Electron-deficient tetrazines are faster; electron-rich tetrazines are more stable."
While fundamentally true based on Frontier Molecular Orbital (FMO) theory, this simplification often leads to experimental failure. As senior application scientists, we must recognize that reactivity is not solely driven by electronics but also by distortion energy , and instability is not just hydrolysis but also biological reduction.
This guide objectively compares electron-deficient (ED) and electron-rich (ER) tetrazines, providing the data and protocols necessary to select the correct reagent for in vitro labeling versus in vivo pre-targeting.
Mechanistic Foundation: Beyond FMO Theory
To make an informed choice, one must understand why these reagents behave differently.
The Classical View: FMO Theory
The IEDDA reaction is driven by the interaction between the HOMO of the dienophile (TCO) and the LUMO of the diene (Tetrazine).
-
Electron-Deficient (ED) Tz: Substituents like pyridine or pyrimidine lower the LUMO energy, reducing the HOMO-LUMO gap and accelerating the reaction.
-
Electron-Rich (ER) Tz: Substituents like methyl or amine groups raise the LUMO, widening the gap and slowing the reaction.
The Modern View: Distortion-Accelerated Kinetics
Recent data (e.g., J. Am. Chem. Soc. 2022) reveals that for highly reactive derivatives like 2-pyridyl tetrazine, the rate enhancement is too high to be explained by FMO theory alone.[2] The steric clash between the tetrazine core and the substituent causes a distortion (twisting) of the ring, which pre-activates the molecule for cycloaddition.
Visualization: Reaction Pathway & Orbital Interaction[5]
Figure 1: The IEDDA reaction pathway. The rate-limiting step is the initial cycloaddition, governed by the Tetrazine LUMO energy and ring distortion.
Performance Comparison: Electron-Deficient vs. Electron-Rich
Electron-Deficient Tetrazines (e.g., Bis-pyridyl, Pyrimidyl)[6]
-
The Sprinters: Designed for applications where concentration is low (nanomolar) and time is critical.
-
Pros:
-
Ultra-fast Kinetics:
values range from 2,000 to >60,000 . -
Fluorogenicity: Many ED tetrazines quench fluorophores efficiently via Through-Bond Energy Transfer (TBET) and "turn on" significantly upon reaction.
-
-
Cons:
-
Hydrolytic Instability: Susceptible to nucleophilic attack by water.
-
Biological Reduction: In live cells, they can be reduced to non-reactive dihydrotetrazines by NADH or thiols, killing the reaction before it starts.
-
Electron-Rich Tetrazines (e.g., Methyl, Phenyl, Benzylamino)
-
The Marathoners: Designed for long-circulation in vivo studies (pre-targeting).
-
Pros:
-
Superior Stability: Can persist in serum for days (
hours). -
Resistance to Reduction: Higher LUMO makes them harder to reduce biologically.
-
-
Cons:
-
Slower Kinetics:
values typically 100 – 1,000 . Requires higher concentrations of TCO to drive the reaction to completion.
-
Comparative Data Summary
| Feature | Bis-Pyridyl Tz (Electron-Deficient) | Methyl-Phenyl Tz (Electron-Rich) | H-Tetrazine (Mono-substituted) |
| Primary Advantage | Extreme Speed | Serum Stability | Speed + Small Size |
| Primary Weakness | Instability (Hydrolysis/Reduction) | Slower Reaction Rate | Highly Unstable |
| IEDDA Rate ( | |||
| Serum Half-life ( | < 2 - 10 hours | > 48 hours | < 1 hour |
| LUMO Energy | Low (Susceptible to reduction) | High (Resistant to reduction) | Low |
| Best Application | In vitro labeling, Fixed cells | In vivo pre-targeting, ADCs | Surface functionalization (dry) |
*Rates vary significantly based on the specific TCO isomer (axial vs. equatorial) and solvent conditions.
Decision Framework: Selecting the Right Reagent
Do not default to the fastest reagent. Use this logic flow to determine the necessary stability profile for your experiment.
Figure 2: Decision matrix for Tetrazine selection based on environmental constraints.
Experimental Protocols
As a senior scientist, you must validate the performance of your specific tetrazine derivative. Vendor data is often generated in organic solvents (MeOH/DMSO) and does not reflect aqueous biological performance.
Protocol A: Measuring Kinetic Rate Constants ( )
Objective: Determine the second-order rate constant under pseudo-first-order conditions.
Reagents:
Workflow:
-
Setup: Prepare a Tetrazine solution at 50 µM in PBS.
-
Excess Reagent: Prepare TCO solutions at varying excess concentrations (e.g., 500 µM, 750 µM, 1 mM, 1.25 mM) to ensure pseudo-first-order kinetics (
). -
Measurement (Stopped-Flow or UV-Vis):
-
Monitor the decay of the Tetrazine absorbance peak (typically 510–530 nm).
-
Note: Bis-pyridyl tetrazines are pink/red; Methyl tetrazines are often pink/magenta.
-
-
Calculation:
-
Fit the exponential decay of absorbance to find
(observed rate) for each TCO concentration. -
Plot
vs. . -
The slope of the linear fit is the second-order rate constant,
( ).
-
Protocol B: Assessing Biological Stability
Objective: Quantify degradation due to hydrolysis and reduction in serum.
Reagents:
-
Fetal Bovine Serum (FBS) or Human Plasma.
-
Internal Standard (e.g., Warfarin or a non-reactive dye).
Workflow:
-
Incubation: Spike Tetrazine (100 µM) into 100% FBS (pre-warmed to 37°C).
-
Sampling: At defined time points (0, 1, 4, 12, 24, 48 hrs), remove 50 µL aliquots.
-
Quenching: Immediately add 200 µL cold Acetonitrile (MeCN) containing the Internal Standard to precipitate proteins.
-
Analysis: Centrifuge (10,000 x g, 5 min) and analyze the supernatant via HPLC-UV or LC-MS.
-
Data Processing: Normalize the Tetrazine peak area to the Internal Standard. Plot % Remaining vs. Time.[12][13]
-
Critical Check: If using UV, ensure you are tracking the specific Tetrazine absorbance. If using MS, watch for the
mass shift, indicating reduction to dihydrotetrazine rather than hydrolysis.
-
Senior Scientist’s Commentary: The "Sweet Spot"
If your application requires both high speed and reasonable stability (e.g., a 2-hour in vivo half-life but rapid click reaction), consider sterically shielded electron-deficient tetrazines or vinyl-ether tetrazines .
-
Steric Shielding: Adding a methyl group ortho to the tetrazine ring on a phenyl substituent can protect the core from nucleophilic attack (water) while maintaining the electronic activation.
-
Vinyl Ethers: Recent work suggests vinyl ether substituents offer a "Goldilocks" zone—reactivity approaching pyridyl variants but stability closer to alkyl variants.
Final Recommendation:
-
For In Vitro / Fixed Cell imaging: Use Bis-pyridyl Tetrazines . The instability is irrelevant over 30 minutes, and the speed allows for low background.
-
For In Vivo Pre-targeting : Use Methyl-Phenyl Tetrazines . The reagent must survive circulation to reach the target. A dead tetrazine clicks with nothing.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels-Alder Reactivity.[1][2][4] Journal of the American Chemical Society. [Link]
-
Karver, M. R., Weissleder, R., & Hilderbrand, S. A. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]
-
Mayer, S., & Lang, K. (2022). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. [Link]
-
Zhang, H., & Devaraj, N. K. (2024). Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au. [Link]
-
Sauer, J., et al. (1998). The reactivity of tetrazines in inverse electron demand Diels-Alder reactions.[1][2][4][5][7][8][12][13][14][15][16] European Journal of Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 18F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Tetrazine-Based Fluorogenic Probes | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
The Impact of 3,6-Substituents on the Solid-State Architecture of s-Tetrazines: A Comparative Crystallographic Guide
The 1,2,4,5-tetrazine (s-tetrazine) core is a fascinating and highly versatile building block in the fields of materials science, medicinal chemistry, and supramolecular chemistry. Its electron-deficient nature and rigid, planar geometry make it an ideal scaffold for creating functional materials with tailored electronic and photophysical properties. The properties of these materials are not solely dependent on the intrinsic characteristics of the s-tetrazine ring but are profoundly influenced by the nature of the substituents at the 3 and 6 positions. These substituents dictate the intermolecular interactions, which in turn govern the crystal packing and, ultimately, the bulk properties of the material.
This guide provides a comparative analysis of the crystallographic data and packing structures of several 3,6-disubstituted s-tetrazine derivatives. By examining the influence of different aromatic substituents—specifically pyridyl, chlorophenyl, and cyanophenyl groups—we aim to elucidate the fundamental principles of crystal engineering within this class of compounds. Notably, a comprehensive search of the crystallographic literature, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for 3,6-dithienyl-s-tetrazine. This represents a significant knowledge gap and a promising avenue for future research, given the unique electronic and steric properties of the thienyl moiety.
Comparative Crystallographic Data of 3,6-Disubstituted s-Tetrazines
The crystallographic parameters of a molecule provide a quantitative description of its solid-state arrangement. The following table summarizes key data for a selection of 3,6-disubstituted s-tetrazines, showcasing the diversity of crystal symmetries and unit cell dimensions that arise from subtle changes in the substituent.
| Compound | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine | C₁₄H₈Cl₂N₄ | Monoclinic | P2₁/n | 3.8199(4) | 14.0706(16) | 12.1066(15) | 97.715(3) | [1] |
| 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine | C₁₆H₈N₆ | Monoclinic | P2₁/c | 4.8447(5) | 12.1054(12) | 11.6927(11) | 94.363(8) | [2] |
| 3,6-di(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine | C₁₂H₁₀N₆ | Monoclinic | P2₁/n | - | - | - | - | [3][4] |
| 3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine | C₁₂H₁₀N₆ | Orthorhombic | Pbcn | 11.2862(18) | 14.481(2) | 6.8864(12) | 90 | [5] |
| 3,6-di(hydrazino)-1,2,4,5-tetrazine | C₂H₆N₈ | - | - | - | - | - | - | [6] |
Note: Complete unit cell parameters for all compounds were not consistently available in the summarized search results. The dihydrotetrazine derivatives are included to illustrate the impact of ring saturation on conformation and packing.
The Decisive Role of Substituents in Crystal Packing
The arrangement of molecules in a crystal, or crystal packing, is a delicate balance of various non-covalent interactions. The substituents at the 3 and 6 positions of the s-tetrazine ring play a pivotal role in directing these interactions.
π-π Stacking: A Common Motif
For aromatic substituents, π-π stacking is a frequently observed packing motif. However, the specific geometry of this stacking is highly dependent on the substituent. In the case of 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine , the molecules are linked by slipped parallel π–π interactions, forming columns along the a-axis.[1] The centroid-centroid distance is 3.8199(5) Å, with a normal distance of 3.3127(8) Å and a slippage of 1.902 Å.[1] This slipped arrangement is a common strategy to minimize steric hindrance and optimize electrostatic interactions. Similarly, 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine molecules form stacks along the[7] direction with a perpendicular interplanar separation of 3.25(1) Å.[2]
Hydrogen Bonding: A Directional Force
The introduction of hydrogen bond donors and acceptors can lead to highly ordered and robust supramolecular architectures. In the crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine , intermolecular N—H⋯N hydrogen bonds link the molecules into infinite ribbons extending along the[7] direction.[3][4] This demonstrates the powerful structure-directing influence of hydrogen bonding. The dihydrotetrazine ring in this case adopts a boat conformation, leading to a V-shaped molecule.[5]
Competing Interactions and Conformational Polymorphism
The final crystal structure is often the result of a complex interplay between various weak interactions. The dihedral angle between the central tetrazine ring and the appended aromatic rings is a key conformational parameter. For 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine , this angle is 47.65(5)°.[1] In contrast, for 3,6-bis(4-cyanophenyl)-1,2,4,5-tetrazine , the dihedral angle is a much smaller 16.1(1)°.[2] These differences highlight how substituent electronics and sterics can fine-tune molecular conformation and, consequently, the overall packing. It is also important to consider the possibility of conformational polymorphism, where a single compound can adopt multiple crystal structures with different packing arrangements and physical properties.
Experimental Workflow: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that begins with the synthesis of high-quality single crystals and culminates in the refinement of the crystallographic model.
General Synthesis of 3,6-Disubstituted s-Tetrazines
A common synthetic route to 3,6-disubstituted s-tetrazines is the Pinner synthesis, which involves the condensation of nitriles with hydrazine, followed by oxidation.
Caption: A generalized workflow for the synthesis of 3,6-disubstituted s-tetrazines.
Step-by-Step Protocol:
-
Reaction Setup: The aromatic nitrile and hydrazine are typically reacted in a suitable solvent, sometimes under elevated temperatures or microwave irradiation.
-
Formation of the Dihydrotetrazine Intermediate: The initial condensation reaction forms the corresponding 1,4-dihydro-1,2,4,5-tetrazine derivative.
-
Oxidation: The dihydrotetrazine is then oxidized to the aromatic s-tetrazine. Common oxidizing agents include sodium nitrite in an acidic medium.
-
Purification and Crystallization: The crude product is purified, often by column chromatography. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate crystal structure.
Visualizing Packing Motifs
The following diagrams illustrate two common packing motifs observed in 3,6-disubstituted s-tetrazines.
Sources
- 1. Crystal structure of 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine: the acaricide clofentezine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4′-(1,2,4,5-Tetrazine-3,6-diyl)dibenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 3,6-bis(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Di-4-pyridyl-1,4-dihydro-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
